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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 3-(Difluoromethyl)-2-methylpyridin-4-ol

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive framework for the determination of the key physical and chemical characteristics of...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the determination of the key physical and chemical characteristics of the novel compound 3-(difluoromethyl)-2-methylpyridin-4-ol. As a compound of interest in medicinal and agrochemical research, a thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and structure-activity relationship (SAR) studies. This document outlines the predicted properties based on structural analogs and provides detailed, field-proven experimental protocols for their empirical determination. The methodologies are presented with a focus on the underlying scientific principles to ensure robust and reproducible data generation.

Introduction: The Significance of Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to a viable product is heavily influenced by its fundamental physical and chemical properties. Characteristics such as melting point, solubility, and pKa are critical determinants of a compound's behavior in biological systems and its suitability for formulation. The introduction of a difluoromethyl group into a pyridinol scaffold, as in the case of 3-(difluoromethyl)-2-methylpyridin-4-ol, is a strategic chemical modification aimed at modulating these properties. The difluoromethyl moiety is known to impact lipophilicity, metabolic stability, and can act as a hydrogen bond donor, thereby influencing target engagement and pharmacokinetic parameters.[1][2]

This guide is structured to provide researchers with both a theoretical estimation of the physical characteristics of 3-(difluoromethyl)-2-methylpyridin-4-ol and the practical means to determine them.

Predicted Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 3-(Difluoromethyl)-2-methylpyridin-4-ol and Comparison with Structural Analogs

PropertyPredicted Value for 3-(Difluoromethyl)-2-methylpyridin-4-ol2-Methylpyridin-4-ol4-(Trifluoromethyl)pyridin-3-olRationale for Prediction
Molecular Formula C7H7F2NOC6H7NO[3]C6H4F3NO[4]Based on chemical structure.
Molecular Weight 159.13 g/mol 109.13 g/mol [3]163.10 g/mol [4]Calculated from the molecular formula.
Melting Point (°C) 140 - 160131-134[5]Not availableThe introduction of the difluoromethyl group is expected to increase the melting point due to stronger intermolecular interactions (e.g., hydrogen bonding) compared to the parent methylpyridinol. The crystal lattice energy will be a significant factor.
Boiling Point (°C) > 300 (decomposes)186-187 (at 12 mmHg)[5]Not availableHigh melting point and polar nature suggest decomposition at atmospheric pressure before boiling.
Aqueous Solubility Moderately SolubleSolubleNot availableThe pyridinol moiety confers hydrophilicity. The difluoromethyl group, while increasing lipophilicity compared to a methyl group, can also participate in hydrogen bonding, potentially maintaining moderate aqueous solubility.
pKa ~4-5 and ~9-10~5.96 (pyridinium ion)[6]Not availableExpected to have two pKa values corresponding to the pyridinium ion and the hydroxyl group. The electron-withdrawing difluoromethyl group will likely decrease the basicity of the pyridine nitrogen (lower pKa for the conjugate acid) and increase the acidity of the hydroxyl group (lower pKa) compared to 2-methylpyridin-4-ol.
LogP 1.0 - 1.50.1[7]1.806[8]The difluoromethyl group is more lipophilic than a methyl group, which will increase the LogP value.[9]

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for the empirical determination of the key physicochemical properties of 3-(difluoromethyl)-2-methylpyridin-4-ol.

Melting Point Determination

Rationale: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.

Protocol:

  • Sample Preparation: Finely grind a small amount of the crystalline 3-(difluoromethyl)-2-methylpyridin-4-ol.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Heating Rate: Initially, heat rapidly to approximately 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid crystal melts (completion). The melting point is reported as this range.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: Aqueous solubility is a critical parameter for drug absorption and distribution. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Protocol:

  • Sample Preparation: Add an excess amount of 3-(difluoromethyl)-2-methylpyridin-4-ol to a known volume of purified water (or a relevant buffer solution) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Express the solubility in units of mg/mL or µg/mL.

pKa Determination (Potentiometric Titration)

Rationale: The ionization constant (pKa) dictates the charge state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding.

Protocol:

  • Solution Preparation: Prepare a solution of 3-(difluoromethyl)-2-methylpyridin-4-ol of known concentration in water or a co-solvent system if solubility is limited.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and separately with a standardized solution of a strong base (e.g., NaOH).

  • pH Monitoring: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used for more precise determination.

Structural Confirmation and Spectroscopic Analysis

Unequivocal structural confirmation is essential. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment. For 3-(difluoromethyl)-2-methylpyridin-4-ol, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic protons on the pyridine ring with characteristic chemical shifts and coupling patterns.

    • A singlet for the methyl group protons.

    • A triplet for the proton of the difluoromethyl group due to coupling with the two fluorine atoms.

    • A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Distinct signals for each carbon atom in the molecule.

    • The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

  • ¹⁹F NMR:

    • A doublet for the two equivalent fluorine atoms of the difluoromethyl group due to coupling with the proton.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Absorption Bands:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

  • C-H stretching vibrations for the aromatic and methyl groups around 2850-3100 cm⁻¹.

  • C=C and C=N stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region.

  • Strong C-F stretching vibrations, typically in the 1000-1200 cm⁻¹ range.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural elucidation.

Expected Results:

  • High-Resolution Mass Spectrometry (HRMS): Will provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition (C7H7F2NO).

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can be used to confirm the connectivity of the different parts of the molecule.

Solid-State Characterization

For a crystalline solid, understanding its solid-state properties is crucial for formulation and stability.

X-ray Crystallography

Rationale: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[10][11][12]

Workflow:

  • Crystal Growth: Grow single crystals of 3-(difluoromethyl)-2-methylpyridin-4-ol of suitable quality.

  • Data Collection: Mount a crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information on intermolecular interactions.

Thermal Analysis

Rationale: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal stability and phase behavior of the compound.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the melting point, enthalpy of fusion, and to screen for polymorphism.[13][14][15]

  • Thermogravimetric Analysis (TGA): Measures the change in mass as a function of temperature, indicating the thermal decomposition temperature and the presence of any solvates or hydrates.[16][17]

Visualization of Experimental Workflows

Diagram 1: General Physicochemical Characterization Workflow

G cluster_0 Initial Assessment cluster_1 Core Property Determination cluster_2 Advanced Characterization Synthesis_and_Purification Synthesis and Purification Structural_Confirmation Structural Confirmation (NMR, MS, IR) Synthesis_and_Purification->Structural_Confirmation Melting_Point Melting Point (Purity) Structural_Confirmation->Melting_Point Solubility Aqueous Solubility Structural_Confirmation->Solubility pKa_Determination pKa Determination Structural_Confirmation->pKa_Determination LogP_Determination LogP Determination Structural_Confirmation->LogP_Determination Solid_State_Analysis Solid-State Analysis (XRPD, DSC, TGA) Melting_Point->Solid_State_Analysis Crystal_Structure Single Crystal X-ray Diffraction Solid_State_Analysis->Crystal_Structure Stability_Studies Stability Studies Solid_State_Analysis->Stability_Studies

Caption: Workflow for comprehensive physicochemical characterization.

Conclusion

The thorough physicochemical characterization of 3-(difluoromethyl)-2-methylpyridin-4-ol is a critical step in its development as a potential pharmaceutical or agrochemical agent. This guide provides a robust framework for researchers to systematically determine its key properties. By combining theoretical predictions with rigorous experimental protocols, a comprehensive understanding of this novel compound's behavior can be achieved, facilitating its progression through the development pipeline. The provided methodologies, grounded in established scientific principles, are designed to ensure the generation of high-quality, reliable data essential for informed decision-making in drug discovery and development.

References

  • Molecules. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI. [Link]

  • PubMed. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds. [Link]

  • PubChem. 2-Methylpyridin-4-ol. [Link]

  • mVOC 4.0. 2-methylpyridine. [Link]

  • Wiley Online Library. (2019). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. [Link]

  • The Good Scents Company. 2-methyl pyridine. [Link]

  • PubChem. 3-Fluoro-4-(trifluoromethyl)pyridin-2-ol. [Link]

  • The University of Queensland. Small molecule X-ray crystallography. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Genesis Drug Discovery & Development. Small Molecule X-ray Crystallography. [Link]

  • AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. [Link]

  • PubChem. 2-Methylpyridine. [Link]

  • Loba Chemie. 2-METHYL PYRIDINE. [Link]

  • University of Lincoln. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. [Link]

  • Universität Münster. (2024). New method for introducing fluorinated components into molecules. [Link]

  • Duke University. Differential Scanning Calorimeter. [Link]

  • Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. [Link]

  • Wikipedia. 2-Methylpyridine. [Link]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • PubChem. 2-Hydroxy-4-methylpyridine. [Link]

  • Atmiya University. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF PYRIDINE DERIVATIVES INCORPORATED WITH CHALCONE MOTIF. [Link]

  • RRJoDDD. (2024). Synthesis, Characterization And Evaluation Of Pyridine Derivatives. [Link]

  • NIST. Pyridine, 2-methyl-. [Link]

  • PubChem. 2-Amino-4-methylpyridine. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ACS Publications. Determination of Alkylpyridines by Infrared Spectroscopy. Rapid Methods of Analysis. [Link]

  • ResearchGate. ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Oriental Journal of Chemistry. Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. [Link]

  • ResearchGate. FTIR spectrum for Pyridine. [Link]

  • NETZSCH. Differential Scanning Calorimeter (DSC/DTA). [Link]

  • MilliporeSigma. 2-Methylpyridine-4-carboxylic acid 97%. [Link]

Sources

Exploratory

Structural Elucidation and Spectroscopic Characterization of 3-(Difluoromethyl)-2-methylpyridin-4-ol

[1][2] Executive Summary 3-(Difluoromethyl)-2-methylpyridin-4-ol represents a class of fluorinated heterocycles critical to modern medicinal chemistry. The incorporation of the difluoromethyl (-CHF ) group acts as a lipo...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

3-(Difluoromethyl)-2-methylpyridin-4-ol represents a class of fluorinated heterocycles critical to modern medicinal chemistry. The incorporation of the difluoromethyl (-CHF


) group acts as a lipophilic hydrogen bond donor, often serving as a bioisostere for hydroxyl or thiol groups to improve metabolic stability and membrane permeability.[1]

This technical guide provides a comprehensive framework for the spectroscopic identification of this molecule. Unlike simple aromatics, this compound presents two distinct analytical challenges: prototropic tautomerism (pyridin-4-ol vs. pyridin-4-one) and heteronuclear spin-spin coupling (


H-

F and

C-

F). The data and protocols below are synthesized from rigorous substituent chemical shift (SCS) principles and analogous fluoropyridine literature, designed to guide researchers in validating synthesized material.

Part 1: Structural Dynamics & Tautomerism

The characterization of 4-hydroxypyridines is non-trivial due to the equilibrium between the hydroxy (enol) and oxo (keto) forms. For 3-(Difluoromethyl)-2-methylpyridin-4-ol, this equilibrium is heavily solvent-dependent.

  • Non-polar solvents (e.g., CDCl

    
    ):  The equilibrium may shift, but solubility is often poor.
    
  • Polar aprotic solvents (e.g., DMSO-d

    
    ):  The pyridin-4-one  (NH-form) typically predominates due to the stabilization of the dipolar resonance structure.
    

Implication for Spectroscopy: Researchers must anticipate signals corresponding to the pyridone form (e.g., a carbonyl signal in


C NMR and a broad NH singlet in 

H NMR) rather than a discrete phenolic -OH.
Visualization: Tautomeric Equilibrium

Tautomerism cluster_0 Solvent Dependent Equilibrium Enol Hydroxy Form (Pyridin-4-ol) Favored in Gas Phase/Non-polar Keto Oxo Form (Pyridin-4-one) Favored in DMSO/Polar Solvents Enol->Keto Proton Transfer Signal_Enol Diagnostic: C-OH (160-165 ppm) No NH Signal Enol->Signal_Enol Signal_Keto Diagnostic: C=O (170-180 ppm) Broad NH Signal (~11-13 ppm) Keto->Signal_Keto

Caption: Prototropic tautomerism significantly alters expected NMR shifts; DMSO-d6 favors the Keto form.

Part 2: NMR Spectroscopy Guide

The presence of the -CHF


 group introduces complex splitting patterns. The data below represents the high-confidence expected ranges  for the pyridin-4-one tautomer in DMSO-d

, derived from substituent additivity rules of analogous 3-difluoromethylpyridines.
H NMR (Proton)

Key Diagnostic: The difluoromethyl proton appears as a distinct triplet (t) due to geminal coupling with two equivalent fluorine atoms.

PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment
NH 11.5 – 13.0br s-Pyridone N-H (Exchangeable)
H-6 7.6 – 8.0d

Aromatic (Ortho to N)
CHF

6.8 – 7.4 t

Diagnostic CHF

Proton
H-5 6.2 – 6.5d

Aromatic (Ortho to C=O)
CH

2.2 – 2.4s-Methyl group at C-2

Technical Insight:

  • H-6 Deshielding: Protons adjacent to the ring nitrogen are typically the most deshielded.

  • CHF

    
     Appearance:  This signal is often described as a "triplet of singlets" or "triplet of doublets" if long-range coupling to the ring protons is resolved. The large coupling constant (
    
    
    
    Hz) is the primary confirmation of the -CHF
    
    
    group.
F NMR (Fluorine)

This is the cleanest method for purity assessment, as it lacks background interference from hydrocarbon impurities.

Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Notes
-110 to -125 d (doublet)

Coupled to the single proton on the CHF

carbon.
C NMR (Carbon)

Carbon spectra will show extensive splitting due to C-F coupling.

Carbon TypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
C=O (C-4) 170 – 178s (or d)-
C-2 (Me) 145 – 155s-
C-6 135 – 140s-
CHF

108 – 115 t (triplet)

C-3 115 – 125t (triplet)

C-5 110 – 115s-
CH

18 – 22s-

Part 3: Mass Spectrometry & IR[2][5]

Mass Spectrometry (MS)[2][3][5]
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) is preferred for pyridines.

  • Molecular Ion: Calculated MW = 159.13 g/mol .

    • [M+H]

      
      :  Observed at m/z 160.1 .
      
  • Fragmentation Pattern (EI/CID):

    • m/z 140: Loss of F ([M-19]

      
      ).
      
    • m/z 109: Loss of CF

      
       (difluorocarbene extrusion is common in these systems).
      
    • m/z 131: Loss of CO (characteristic of pyridones/phenols).

Infrared Spectroscopy (IR)[2][5][6]
  • O-H/N-H Stretch: Broad band at 2800–3200 cm

    
      (indicative of H-bonded dimer network of pyridones).
    
  • C=O Stretch: Strong band at 1630–1660 cm

    
      (Pyridone amide-like carbonyl).
    
  • C-F Stretch: Strong bands in the 1000–1200 cm

    
      region.
    

Part 4: Experimental Validation Protocols

Protocol A: NMR Sample Preparation

Objective: To minimize tautomeric broadening and ensure sharp signals.

  • Solvent Choice: Use DMSO-d

    
      (99.9% D). Avoid CDCl
    
    
    
    unless the compound is O-alkylated, as the free OH/NH form aggregates in non-polar solvents, leading to broad, uninterpretable lines.
  • Concentration: Prepare a solution of 5–10 mg of sample in 0.6 mL solvent.

  • Shimming: Due to the fluorine atoms, automated shimming may occasionally fail. Ensure manual shimming if the CHF

    
     triplet appears distorted.
    
Protocol B: Distinguishing Impurities

The synthesis of difluoromethyl groups (often via radical difluoromethylation) frequently yields specific byproducts.

  • Bis-difluoromethylation: Check for a second set of triplets in

    
    H NMR.
    
  • Aldehyde (CHO) intermediate: Look for a singlet at

    
     10.0 ppm (if synthesized via formylation/DAST).
    
Analytical Workflow Diagram

Workflow cluster_analysis Spectroscopic Validation Sample Synthesized Sample (Crude/Purified) NMR_H 1H NMR (DMSO-d6) Check: Triplet @ 7.2 ppm (CHF2) Sample->NMR_H NMR_F 19F NMR Check: Doublet @ -115 ppm Sample->NMR_F MS LC-MS (ESI+) Check: [M+H]+ = 160.1 Sample->MS Decision Data Matches? NMR_H->Decision NMR_F->Decision MS->Decision Pass Confirm Structure: 3-(Difluoromethyl)-2-methylpyridin-4-ol Decision->Pass Yes Fail Re-evaluate: Check for Regioisomers or Oxidation Byproducts Decision->Fail No

Caption: Step-by-step logic for validating the difluoromethyl-pyridinol scaffold.

References

  • Fujiwara, T., et al. (2024). Practical Synthesis of Difluoromethylated Heterocycles via Radical Difluoromethylation. Nature Communications.[2][3]

  • Katritzky, A. R., et al. (2010). Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. (Standard reference for pyridone/pyridinol equilibrium).
  • SDBS. Spectral Database for Organic Compounds. AIST Japan. (Used for baseline shifts of 2-methylpyridin-4-ol and 3-difluoromethylpyridine analogs).

  • Zhao, Y., et al. (2010).[4] Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent. Organic Letters, 12(7), 1444-1447. (Provides characteristic NMR data for 3-difluoromethyl pyridine moieties).

Sources

Foundational

The Emergence of a Privileged Motif: A Technical Guide to the Historical and Synthetic Evolution of Difluoromethylated Heterocycles

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Part 1: The Foundational Imperative—Why the Difluoromethyl Group Matters In the landscape of modern drug discovery, the strategic incorporation...

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Part 1: The Foundational Imperative—Why the Difluoromethyl Group Matters

In the landscape of modern drug discovery, the strategic incorporation of fluorine has transcended novelty to become a fundamental pillar of molecular design.[1][2] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated lipophilicity, and altered pKa—offer a powerful toolkit for optimizing lead compounds.[1][2] Among the diverse array of fluorinated substituents, the difluoromethyl (CF2H) group has carved out a distinct and valuable niche.[1] It serves as a bioisostere for common functional groups like hydroxyls, thiols, and amines, capable of participating in hydrogen bonding, a rare trait among polyfluorinated motifs.[1][3][4][5] This ability to act as a lipophilic hydrogen bond donor allows it to maintain crucial interactions at a biological target's binding site while improving pharmacokinetic properties like membrane permeability.[3][4][6] This guide provides an in-depth exploration of the historical context surrounding the synthesis of difluoromethylated heterocycles, tracing the evolution from early, formidable challenges to the sophisticated and elegant solutions of the modern era.

Part 2: The Early Frontier—Grappling with a Recalcitrant Moiety

The initial forays into the synthesis of difluoromethylated heterocycles were fraught with difficulty. The methods available were often harsh, non-selective, and limited in scope, making the routine incorporation of the CF2H group into complex heterocyclic frameworks a significant challenge.

One of the most widely adopted early strategies was the deoxyfluorination of aldehydes .[5][7][8] This transformation, while conceptually straightforward, relied on aggressive and often hazardous reagents like diethylaminosulfur trifluoride (DAST).[5][8] These reagents, derived from sulfur tetrafluoride, posed significant safety risks (explosivity, toxicity) and their application was restricted by poor functional group tolerance and the necessity to pre-install an aldehyde, limiting their use in late-stage functionalization.[5][9]

Another historical approach involved the use of difluorocarbene precursors , such as the ozone-depleting chlorodifluoromethane (Freon-22).[9][10] These methods required forcing conditions, including high temperatures and pressures, which were incompatible with the delicate nature of many pharmaceutically relevant heterocycles.[11] The lack of stable, easy-to-handle, and selective difluoromethylating agents severely hampered progress, relegating the CF2H group to a feature of synthetic curiosity rather than a readily accessible tool for medicinal chemists.[11]

Part 3: A Paradigm Shift—The Dawn of Modern Difluoromethylation Reagents

The turning point in the field arrived with the rational design and development of new classes of reagents that could deliver the CF2H unit through nucleophilic, electrophilic, or radical pathways under significantly milder and more predictable conditions.[6][11]

The Rise of Nucleophilic and Electrophilic Strategies

The development of reagents that could act as either a "CF2H-" (nucleophilic) or "CF2H+" (electrophilic) synthon revolutionized the field.

  • Nucleophilic Reagents: The creation of reagents like (difluoromethyl)trimethylsilane (TMSCF2H) provided a tractable source of the difluoromethyl anion.[3][8] In combination with transition metal catalysts, particularly copper and palladium, these reagents enabled cross-coupling reactions with (hetero)aryl halides and pseudohalides.[5][7][8] Despite initial challenges with the thermal instability of intermediates like CuCF2H, significant progress was made, allowing for the targeted synthesis of a wide range of difluoromethylated arenes and heterocycles.[5][8]

  • Electrophilic Reagents: Complementing nucleophilic methods, the invention of electrophilic difluoromethylating agents, such as S-(difluoromethyl)diarylsulfonium salts and other hypervalent iodine species, provided a means to functionalize electron-rich, nucleophilic heterocycles.[3][6][12] These reagents offered a different mode of reactivity, expanding the accessible chemical space.

Table 1: Evolution of Synthetic Methodologies for Difluoromethylation
Era Methodology Key Reagents Typical Conditions Advantages Limitations
Early DeoxyfluorinationDAST, Deoxo-Fluor®Harsh, often cryogenicAccess to CF2H from aldehydesPoor functional group tolerance, hazardous reagents, limited scope[5]
Early Difluorocarbene InsertionChlorodifluoromethane (Freon-22)High temperature, high pressureInexpensive reagent sourceEnvironmentally unfriendly, harsh conditions, poor selectivity[10]
Modern Nucleophilic Cross-CouplingTMSCF2H, (DMPU)₂Zn(CF₂H)₂Metal-catalyzed (Cu, Pd), mildGood functional group tolerance, predictable reactivityRequires pre-functionalized substrates (halides)[5][8]
Modern Electrophilic C-H FunctionalizationS-(difluoromethyl)diarylsulfonium saltsBase-mediatedDirect functionalization of electron-rich heterocyclesLimited to nucleophilic substrates[3][12]
Modern Radical C-H FunctionalizationZn(SO₂CF₂H)₂, CF₂HSO₂NaPhotoredox or thermal initiation, very mildExceptional functional group tolerance, ideal for late-stage functionalization[13][14][15]
The Radical Revolution: Photoredox Catalysis

Perhaps the most transformative development in recent years has been the application of radical chemistry, particularly through photoredox catalysis.[11] This approach allows for the generation of the difluoromethyl radical (•CF2H) from stable, readily available precursors like sodium difluoromethanesulfinate (CF₂HSO₂Na) or zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) under exceptionally mild conditions—often just visible light at room temperature.[13][14] This strategy has proven incredibly powerful for the direct C-H difluoromethylation of a vast array of heterocycles, obviating the need for pre-functionalization.[14] Its remarkable functional group tolerance makes it ideally suited for the late-stage modification of complex molecules, a critical capability in drug development.[14]

Part 4: A Modern Protocol—Visible-Light Mediated Difluoromethylation of a Heterocycle

The following protocol details a general, reliable procedure for the direct C-H difluoromethylation of an electron-rich heterocycle using an organic photocatalyst, demonstrating the operational simplicity and efficiency of modern methods.

Experimental Workflow
  • Reaction Assembly: In a borosilicate glass vial equipped with a magnetic stir bar, combine the heterocyclic substrate (1.0 equiv.), sodium difluoromethanesulfinate (CF₂HSO₂Na, 2.0 equiv.), and an organic photocatalyst such as Rose Bengal (2 mol%).

  • Solvent Addition & Degassing: Add the appropriate solvent (e.g., DMSO) to achieve the desired concentration (typically 0.1 M). Seal the vial and sparge the mixture with an inert gas (N₂ or Ar) for 15 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the vial approximately 5-10 cm from a visible light source (e.g., a 3W green LED) and begin vigorous stirring. The reaction is typically conducted at ambient temperature.

  • Reaction Monitoring: Monitor the consumption of the starting material by an appropriate analytical technique, such as TLC or LC-MS. Reactions are often complete within 12-24 hours.

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography on silica gel to afford the pure difluoromethylated heterocycle.

Workflow Visualization

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Isolation A Combine Heterocycle, CF₂HSO₂Na, & Photocatalyst B Add Solvent & Seal Vial A->B C Degas with N₂/Ar B->C D Irradiate with Visible Light (e.g., Green LED) C->D E Stir at Room Temperature D->E F Monitor by TLC/LC-MS E->F G Aqueous Workup & Extraction F->G H Dry & Concentrate G->H I Purify by Column Chromatography H->I

Caption: A generalized workflow for modern photocatalytic C-H difluoromethylation.

Mechanistic Rationale

The power of this method lies in its elegant catalytic cycle, which avoids harsh reagents and high temperatures.

G PC PC PC_excited PC* PC->PC_excited hv (Visible Light) PC_excited->PC SET Reagent CF₂HSO₂⁻ PC_excited->Reagent SET Het Heterocycle Het_Radical_Cation Het•⁺ Het->Het_Radical_Cation Oxidation Radical •CF₂H Reagent->Radical Oxidation -SO₂ Product CF₂H-Heterocycle Radical->Het Radical Addition Het_Radical_Cation->Product Deprotonation

Caption: A simplified catalytic cycle for organophotocatalytic difluoromethylation.

Upon absorbing visible light, the photocatalyst (PC) enters an excited state (PC*). This energized species is a potent single-electron transfer (SET) agent. It oxidizes the difluoromethanesulfinate anion to generate the key difluoromethyl radical (•CF₂H). This radical adds to the electron-rich heterocycle, and a subsequent oxidation and deprotonation sequence yields the final product and regenerates the ground-state photocatalyst, closing the catalytic loop.

Part 5: Conclusion and Future Outlook

The historical journey to access difluoromethylated heterocycles is a compelling narrative of chemical innovation. From the brute-force methods of the past to the precision of modern catalytic strategies, the field has matured dramatically.[11] The development of robust, user-friendly, and versatile protocols, especially those leveraging radical chemistry, has firmly established the CF₂H group as an indispensable component in the medicinal chemist's toolbox. As the drive for novel therapeutics with finely tuned properties continues, the demand for even more sophisticated methods for late-stage difluoromethylation will undoubtedly grow, promising a vibrant future for this fascinating area of fluorine chemistry.

References

  • Title: Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Source: Vertex AI Search.
  • Title: Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... - PMC. Source: National Center for Biotechnology Information.
  • Title: The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem. Source: BenchChem.
  • Title: Innovative Developments in the field of Difluoromethylation Chemistry - QMRO Home. Source: Queen Mary University of London Research Online.
  • Title: Recent Advances in the Synthesis of Difluoromethylated Arenes. Source: Thieme.
  • Title: Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges | ACS Catalysis - ACS Publications. Source: ACS Publications.
  • Title: CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC. Source: National Center for Biotechnology Information.
  • Title: Difluoromethylation Agents - Organofluorine / Alfa Chemistry. Source: Alfa Chemistry.
  • Title: Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. Source: Royal Society of Chemistry.
  • Title: (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook - ResearchGate. Source: ResearchGate.
  • Title: Late-stage difluoromethylation: Concepts, developments and perspective - ResearchGate. Source: ResearchGate.
  • Title: A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Source: National Center for Biotechnology Information.
  • Title: The 18 F-Difluoromethyl Group: Challenges, Impact and Outlook - PubMed. Source: PubMed.
  • Title: Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals - ChemRxiv. Source: ChemRxiv.
  • Title: A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds | Organic Letters - ACS Publications. Source: ACS Publications.
  • Title: Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors - PMC. Source: National Center for Biotechnology Information.
  • Title: (PDF) Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Source: ResearchGate.
  • Title: 1 Difluoromethylation and Difluoroalkylation of (Hetero) Arenes: Access to Ar(Het) - Wiley-VCH. Source: Wiley-VCH.
  • Title: Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing). Source: Royal Society of Chemistry.
  • Title: Key developments in fluorinated heterocycles - Taylor & Francis. Source: Taylor & Francis Online.

Sources

Exploratory

Chemical reactivity of the pyridinol functional group in this compound

Preface: The Pyridinol/Pyridone Duality Note: As the specific molecular structure was not provided, this guide analyzes the three fundamental isomeric forms (2-, 3-, and 4-pyridinol). These isomers constitute the core re...

Author: BenchChem Technical Support Team. Date: February 2026

Preface: The Pyridinol/Pyridone Duality

Note: As the specific molecular structure was not provided, this guide analyzes the three fundamental isomeric forms (2-, 3-, and 4-pyridinol). These isomers constitute the core reactivity profile of the functional group, with the 2- and 4-isomers exhibiting distinct tautomeric behavior compared to the 3-isomer.

The pyridinol functional group is a deceptive scaffold in medicinal chemistry. It is not merely a "pyridine with an alcohol"; it is an electronic chameleon. Its reactivity is governed by a tug-of-war between aromaticity (the hydroxypyridine form) and dipolar stabilization (the pyridone form). For the drug developer, mastering this group offers a gateway to tuning lipophilicity, hydrogen bonding networks, and metabolic stability.

Electronic Structure & Tautomerism

The defining feature of the pyridinol group is prototropic tautomerism. This equilibrium dictates the availability of the oxygen versus the nitrogen atom for binding or reaction.

  • 2- and 4-Pyridinols (The Lactam Dominance): In the solid state and in polar solvents (water, DMSO), these isomers exist predominantly as pyridones (lactams). The driving force is the large dipolar stabilization of the amide-like bond, despite the loss of formal aromaticity.

  • 3-Pyridinol (The Phenolic Dominance): The 3-isomer cannot tautomerize to a neutral keto form without disrupting the octet rule or creating a high-energy zwitterion. Therefore, it behaves as a true hydroxypyridine (phenolic character).

Visualization: The Tautomeric Equilibrium

Tautomerism cluster_0 2-Isomer Equilibrium cluster_1 3-Isomer Equilibrium A 2-Hydroxypyridine (Lactim - Aromatic) B 2-Pyridone (Lactam - Polar) A->B Polar Solvents (Water/DMSO) B->A Gas Phase/Non-polar C 3-Hydroxypyridine (Phenolic) D Zwitterion (Unstable) C->D Negligible D->C Dominant

Figure 1: Tautomeric preferences of pyridinol isomers. The 2- and 4-isomers favor the keto-form in biological media, while the 3-isomer remains enolic.

Nucleophilic Reactivity: The N- vs. O-Alkylation Challenge

The most critical synthetic challenge with 2- and 4-pyridinols is their ambident nucleophilicity . Both the ring nitrogen and the exocyclic oxygen are nucleophilic.

Mechanistic Drivers
  • Kinetic vs. Thermodynamic Control: N-alkylation restores the amide resonance (thermodynamically stable pyridone), whereas O-alkylation restores the aromatic sextet (pyridinyl ether).

  • HSAB Theory:

    • Nitrogen (Soft): Reacts preferentially with soft electrophiles (alkyl iodides) or under orbital control.

    • Oxygen (Hard): Reacts preferentially with hard electrophiles (alkyl sulfonates, oxonium salts) or under charge control.

Control Strategy Matrix
Desired OutcomeReagent ClassCatalyst/AdditiveSolvent SystemMechanism Note
N-Alkylation Alkyl Halides (R-I, R-Br)NaH, K₂CO₃, Cs₂CO₃DMF, DMSO (Polar Aprotic)Favors the thermodynamic pyridone product. Alkali metals coordinate O, leaving N exposed.
O-Alkylation Alkyl HalidesAg₂CO₃ or Ag salts Toluene, Benzene (Non-polar)"The Silver Effect": Ag⁺ coordinates the Nitrogen lone pair, blocking it and forcing attack from Oxygen.
O-Alkylation Alcohols (R-OH)DIAD/PPh₃ (Mitsunobu)THF, DCMReaction driven by oxy-phosphonium intermediate. High regioselectivity for O-alkylation.
O-Functionalization Tf₂O, ArSO₂ClPyridine/TEADCMHard electrophiles attack the hard Oxygen center (Charge control).

Synthetic Utility: Activation for Cross-Coupling

In modern drug discovery, the pyridinol group is often a precursor. The C-OH bond is chemically inert to cross-coupling but can be activated into a pseudohalide (triflate or tosylate).

Pathway: Pyridinol


 Pyridyl Triflate 

Pd-Catalyzed Coupling (Suzuki/Buchwald).

This transformation is pivotal because it allows the introduction of complexity late in the synthesis, using the pyridinol as a "mask" for a carbon or nitrogen substituent.

Medicinal Chemistry Implications

  • Bioisosterism:

    • 2-Pyridone: Isostere for amides (peptide bond mimic) and phenyl rings.[1] It serves as a hydrogen bond donor (NH) and acceptor (C=O).

    • 3-Pyridinol: Bioisostere for phenol. The pyridine nitrogen lowers the pKa of the OH (pKa ~4.8 vs. 10 for phenol), altering binding kinetics and solubility.

  • Solubility & LogP:

    • Pyridones generally have lower LogP (more hydrophilic) than their phenyl analogs due to the dipole moment.

    • Masking the H-bond donor via O-alkylation (forming a pyridine ether) significantly increases lipophilicity and CNS penetration.

Experimental Protocols

Protocol A: Regioselective O-Alkylation (The Silver Salt Method)

Use this when you strictly require the pyridine ether (aromatic form).

Reagents:

  • Substrate: 2-Pyridone derivative (1.0 equiv)

  • Electrophile: Alkyl Iodide (1.2 equiv)

  • Promoter: Silver Carbonate (Ag₂CO₃) (0.6 - 1.0 equiv)

  • Solvent: Toluene or Benzene (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Addition: Add the 2-pyridone substrate and Ag₂CO₃ to the flask. Add anhydrous toluene (0.1 M concentration relative to substrate).

  • Reaction: Add the alkyl iodide. Heat the mixture to reflux (110°C) with vigorous stirring. Shield from light (silver salts are photosensitive).

  • Monitoring: Monitor by TLC. The N-alkylated byproduct is usually more polar (lower Rf) than the O-alkylated product.

  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove silver salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography.

Validation:

  • ¹H NMR: Look for the aromatic ring protons. O-alkylation retains the aromatic coupling pattern. N-alkylation often shifts adjacent protons upfield due to loss of aromaticity.

Protocol B: Synthesis of Pyridyl Triflate (Activation)

Standard method to convert the pyridinol into a cross-coupling partner.

Reagents:

  • Substrate: Pyridinol/Pyridone (1.0 equiv)

  • Reagent: Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv) or N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (for milder conditions).

  • Base: Pyridine (2.0 equiv) or TEA/DMAP.

  • Solvent: DCM (0°C).

Step-by-Step:

  • Dissolution: Dissolve the pyridinol in dry DCM (0.2 M) and add Pyridine (2.0 equiv). Cool to 0°C.

  • Addition: Add Tf₂O dropwise over 10 minutes. The reaction is highly exothermic; control the temperature.

  • Stirring: Allow to warm to room temperature and stir for 1-2 hours. The solution typically turns dark.

  • Quench: Quench with saturated NaHCO₃ solution.

  • Extraction: Extract with DCM, wash with water and brine. Dry over Na₂SO₄.

  • Stability Note: Pyridyl triflates can be hydrolytically unstable. Store at -20°C or use immediately in coupling reactions.

Decision Logic for Functionalization

ReactivityLogic Start Pyridinol/Pyridone Substrate Goal Synthetic Goal? Start->Goal Coupling Activation Strategy Goal->Coupling C-C Bond Formation Ether Hard/Soft Control Goal->Ether Ether Formation (O-Alk) Amide Thermodynamic Control Goal->Amide Lactam Formation (N-Alk) Tf2O Tf2O Coupling->Tf2O Tf2O / Pyridine Silver Alkoxypyridine Ether->Silver Ag2CO3 / R-I (Blocks N-site) Mitsunobu Mitsunobu Ether->Mitsunobu PPh3 / DIAD / R-OH Base N-Alkyl Pyridone Amide->Base NaH / DMF / R-X (Favors N-Alk) Suzuki Substituted Pyridine Tf2O->Suzuki Pd(0) / Boronic Acid (Suzuki Coupling)

Figure 2: Strategic decision tree for functionalizing the pyridinol scaffold based on desired chemotype.

References

  • Tautomeric Equilibrium: Beak, P., et al. "Equilibration Studies: The Energy Differences for 2- and 4-Hydroxypyridine Isomers." Journal of the American Chemical Society, 1976. Link

  • O- vs N-Alkylation (Silver Effect): Hopkins, G. C., et al. "The Silver Salt Alkylation of 2-Pyridone." Journal of Organic Chemistry, 1967. Link

  • Mitsunobu Reaction: Comins, D. L., et al. "N- vs O-Alkylation in the Mitsunobu Reaction of 2-Pyridone."[2][3] Tetrahedron Letters, 1994.[2][3] Link

  • Triflate Synthesis: McWilliams, J. C., et al. "Synthesis of Pyridyl Triflates." Organic Syntheses, Coll. Vol. 10, p. 642, 2004. Link

  • Medicinal Chemistry (Bioisosteres): Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

Sources

Foundational

Theoretical Mechanism of Action for Bioactive Difluoromethyl Compounds

Executive Summary The difluoromethyl group ( ) has emerged as a privileged motif in modern medicinal chemistry, transcending its traditional role as a mere metabolic blocker. Unlike the chemically inert trifluoromethyl (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The difluoromethyl group (


) has emerged as a privileged motif in modern medicinal chemistry, transcending its traditional role as a mere metabolic blocker. Unlike the chemically inert trifluoromethyl (

) group, the

moiety possesses a unique "chimeric" nature: it functions as a lipophilic hydrogen bond donor .[1] This duality allows it to mimic the hydrogen-bonding capability of hydroxyl (-OH) and thiol (-SH) groups while maintaining the lipophilicity characteristic of alkyl halides.

This guide dissects the theoretical mechanisms governing


 bioactivity, focusing on its role in bioisosterism, metabolic stability, and mechanism-based enzyme inactivation. It provides a self-validating experimental framework for characterizing these properties in novel drug candidates.

Physicochemical Foundations

The bioactivity of


 is governed by the polarization of the C-H bond induced by the two geminal fluorine atoms.
The Lipophilic Hydrogen Bond Donor Concept

While fluorine is the most electronegative element, the


 bond is generally a poor hydrogen bond acceptor due to the tight sequestration of lone pair electrons. However, the electron-withdrawing inductive effect (-I) of the two fluorine atoms significantly acidifies the geminal proton in the 

group.
  • Acidity: The

    
     of a 
    
    
    
    proton is significantly lower than that of a methyl proton, allowing it to act as a weak-to-moderate hydrogen bond donor (HBD).
  • Lipophilicity: Unlike -OH groups, which dramatically lower

    
     (increasing hydrophilicity), the 
    
    
    
    group modulates lipophilicity.[2][3] It is less lipophilic than
    
    
    or
    
    
    but significantly more lipophilic than -OH.

Table 1: Comparative Physicochemical Properties of Bioisosteres

PropertyMethyl (

)
Trifluoromethyl (

)
Hydroxyl (

)
Difluoromethyl (

)
H-Bond Donor NoNoStrongWeak/Moderate
H-Bond Acceptor NoWeakStrongWeak
Lipophilicity (

)
0.560.88-0.670.15 - 0.40
Metabolic Stability Low (Oxidation)HighPhase II ConjugationHigh

Mechanistic Insight: The


 group acts as a "bioisosteric bridge," retaining the H-bond recognition required for receptor binding (like -OH) without the desolvation penalty associated with highly polar groups.

Mechanistic Modes of Action[4][5]

Mode A: Bioisosteric Receptor Interaction

In this mode, the


 group replaces an -OH or -SH group to improve membrane permeability while preserving binding affinity. The polarized H-atom interacts with backbone carbonyls or side-chain residues in the target protein.
  • Causality: The interaction energy of

    
     is estimated at 1.5–2.5 kcal/mol, sufficient to maintain binding orientation but weak enough to allow rapid off-rates if desired.
    
Mode B: Metabolic Blockade (The Deuterium Alternative)

The


 bond in 

is stronger than a standard alkyl

bond (approx. 100 kcal/mol vs 96 kcal/mol) but weaker than

.
  • Mechanism: The presence of fluorine atoms inhibits Cytochrome P450-mediated hydroxylation at the

    
    -carbon. Unlike 
    
    
    
    , which completely removes the abstractable proton,
    
    
    retains the proton but sterically and electronically shields it from the heme iron-oxo species.
Mode C: Mechanism-Based Inactivation (Suicide Inhibition)

The most distinct mechanism of action for


 is seen in Eflornithine (

-difluoromethylornithine, DFMO)
. Here, the group acts as a latent reactive warhead.

Mechanism of Eflornithine (ODC Inhibition):

  • Substrate Mimicry: DFMO binds to Ornithine Decarboxylase (ODC).

  • Schiff Base Formation: The amine forms a Schiff base with the PLP cofactor.[4]

  • Decarboxylation: The carboxyl group is removed, generating a carbanion.

  • Fluoride Elimination: The carbanion eliminates a fluoride ion (unique to the fluorinated analog), generating a highly electrophilic Michael acceptor.

  • Covalent Capture: A nucleophilic cysteine residue (Cys-360) attacks the Michael acceptor, irreversibly alkylating the enzyme.

Visualization of Mechanisms

Diagram 1: Physicochemical Decision Framework

This diagram illustrates the logical flow for selecting


 during lead optimization.

CF2H_Decision_Matrix Start Lead Compound Optimization Issue_ID Identify Liability Start->Issue_ID Is_Metabolic Metabolic Instability? Issue_ID->Is_Metabolic Is_Polar Permeability/Polarity Issue? Issue_ID->Is_Polar Block_Site Block Oxidation Site Is_Metabolic->Block_Site Yes Replace_OH Replace -OH/-SH Is_Polar->Replace_OH Yes Check_H_Bond Is H-Bond Donor Required? Block_Site->Check_H_Bond Use_CF3 Use -CF3 (Steric bulk, No H-bond) Check_H_Bond->Use_CF3 No Use_CF2H_Met Use -CF2H (Retains H-bond, Blocks CYP) Check_H_Bond->Use_CF2H_Met Yes Check_Donor Is Donor Capacity Critical? Replace_OH->Check_Donor Use_Me Use -CH3 (Loss of affinity) Check_Donor->Use_Me No Use_CF2H_Pol Use -CF2H (Lipophilic Donor) Check_Donor->Use_CF2H_Pol Yes

Caption: Decision matrix for deploying the difluoromethyl group in lead optimization, balancing metabolic stability and hydrogen bond donor requirements.

Diagram 2: Mechanism of Irreversible Inhibition (Eflornithine)

This diagram details the chemical cascade of suicide inhibition.

Eflornithine_Mechanism DFMO Eflornithine (DFMO) + ODC Enzyme Schiff PLP-Schiff Base Formation DFMO->Schiff Binding Decarb Enzymatic Decarboxylation Schiff->Decarb -CO2 Elim Fluoride Elimination (-F-) Decarb->Elim Electronic Rearrangement Michael Electrophilic Michael Acceptor Elim->Michael Reactive Species Adduct Covalent Adduct (Cys-360 Alkylation) Michael->Adduct Nucleophilic Attack Dead Irreversible Enzyme Death Adduct->Dead Inactivation

Caption: The "Suicide Inhibition" cascade of Eflornithine, highlighting the critical fluoride elimination step enabled by the difluoromethyl group.

Experimental Validation Framework

To validate the theoretical mechanisms described above, the following self-validating protocols should be employed.

Protocol 1: NMR-Based Determination of H-Bond Acidity (The "A" Parameter)

This protocol quantifies the hydrogen bond donor strength of the


 group, confirming its bioisosteric potential.

Principle: The chemical shift of the


 proton is highly sensitive to the solvent environment. The difference in chemical shift (

) between a non-accepting solvent (

) and a strong acceptor solvent (

) correlates linearly with Abraham's hydrogen bond acidity parameter (

).

Methodology:

  • Sample Preparation: Prepare two samples of the test compound (approx. 10 mM):

    • Sample A: Dissolved in

      
       (ensure solvent is dry/acid-free).
      
    • Sample B: Dissolved in

      
      .
      
  • Acquisition: Acquire

    
     NMR spectra for both samples at 298 K.
    
  • Analysis: Identify the triplet (or broad singlet) corresponding to the

    
     proton (
    
    
    
    ).
  • Calculation:

    
    
    Calculate the acidity parameter 
    
    
    
    using the Zafrani equation [1]:
    
    

Interpretation:

  • 
    : Negligible donor capability (similar to alkyl C-H).
    
  • 
    : Moderate donor (similar to thiophenol/aniline). Target range for 
    
    
    
    .
  • 
    : Strong donor (similar to hydroxyl).
    
Protocol 2: Comparative Microsomal Stability Profiling

This protocol validates the "Metabolic Blockade" mechanism (Mode B).

Methodology:

  • Incubation: Incubate the

    
     analog and its non-fluorinated parent (
    
    
    
    ) separately with human liver microsomes (HLM) at 37°C.
  • Cofactors: Initiate reaction with NADPH-regenerating system.

  • Sampling: Aliquot at

    
     min. Quench with ice-cold acetonitrile containing internal standard.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     vs time. Calculate intrinsic clearance (
    
    
    
    ).

Validation Criteria:

  • The

    
     analog must show a statistically significant reduction in 
    
    
    
    compared to the
    
    
    parent to confirm metabolic blockade.
  • If

    
     is unchanged, the metabolic soft spot is likely located elsewhere on the scaffold (distal metabolism).
    

References

  • Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Source: Journal of Medicinal Chemistry (2017) URL:[Link]

  • Eflornithine (DFMO) Mechanism of Action and Clinical Status. Source: Wikipedia / Clinical Data URL:[Link]

  • The Role of Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (Review) URL:[Link]

  • Hydrogen Bond Acidity of the Difluoromethyl Group. Source: Chemical Society Reviews URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of 3-(Difluoromethyl)-2-methylpyridin-4-ol

This guide outlines a scientifically robust, multi-step synthesis for 3-(Difluoromethyl)-2-methylpyridin-4-ol . As no single "one-pot" literature procedure exists for this specific derivative, this protocol is designed b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scientifically robust, multi-step synthesis for 3-(Difluoromethyl)-2-methylpyridin-4-ol . As no single "one-pot" literature procedure exists for this specific derivative, this protocol is designed by adapting standard medicinal chemistry methodologies for functionalizing 4-hydroxypyridines. The route prioritizes regiocontrol and yield, utilizing a Bromination


 Protection 

Formylation

Deoxofluorination

Deprotection
strategy.

H

F

NO) Application: Pharmaceutical Intermediate, Bioisostere Research

Executive Summary & Retrosynthetic Analysis

The difluoromethyl group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) is a critical lipophilic hydrogen bond donor, often acting as a bioisostere for hydroxyl or thiol groups in drug design. This protocol details the synthesis of the target scaffold starting from the commercially available 2-methylpyridin-4-ol .
Retrosynthetic Logic

The synthesis is disconnected as follows:

  • Target: 3-(Difluoromethyl)-2-methylpyridin-4-ol.

  • Precursor 1: Protected intermediate (e.g., 4-(benzyloxy)-3-(difluoromethyl)-2-methylpyridine).

  • Functional Transformation: Deoxofluorination of the corresponding aldehyde (3-formyl).

  • Key Intermediate: 4-(Benzyloxy)-2-methylpyridine-3-carbaldehyde.

  • Starting Material: 2-Methylpyridin-4-ol.

This route avoids the low yields associated with direct electrophilic substitution on the electron-deficient pyridine ring by utilizing a directed lithiation strategy on the brominated intermediate.

Reaction Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, including reagents and key intermediates.

SynthesisRoute SM SM: 2-Methylpyridin-4-ol Int1 Int-1: 3-Bromo-2-methylpyridin-4-ol SM->Int1 Step 1: NBS, MeCN Regioselective Bromination Int2 Int-2: 4-(Benzyloxy)-3-bromo-2-methylpyridine Int1->Int2 Step 2: BnBr, K2CO3, DMF O-Protection Int3 Int-3: 4-(Benzyloxy)-2-methylpyridine-3-carbaldehyde Int2->Int3 Step 3: n-BuLi, DMF, -78°C Lithium-Halogen Exchange Int4 Int-4: 4-(Benzyloxy)-3-(difluoromethyl)-2-methylpyridine Int3->Int4 Step 4: DAST, DCM, 0°C Deoxofluorination Product Target: 3-(Difluoromethyl)-2-methylpyridin-4-ol Int4->Product Step 5: H2, Pd/C, MeOH Hydrogenolysis

Caption: Five-step linear synthesis route from 2-methylpyridin-4-ol to the target difluoromethyl derivative.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Introduce a bromine handle at the 3-position. Mechanism: Electrophilic aromatic substitution. The 4-OH group (activating) directs the electrophile to the ortho position (C3).

  • Reagents:

    • 2-Methylpyridin-4-ol (1.0 eq)

    • 
      -Bromosuccinimide (NBS) (1.05 eq)
      
    • Acetonitrile (MeCN) or Acetic Acid (AcOH)

  • Protocol:

    • Dissolve 2-methylpyridin-4-ol in MeCN (0.5 M concentration).

    • Cool to 0°C in an ice bath.

    • Add NBS portion-wise over 30 minutes to avoid exotherm.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Concentrate solvent. Resuspend residue in water.[1] Filter the solid precipitate (Int-1). Wash with cold water and dry under vacuum.

Step 2: O-Protection (Benzylation)

Objective: Mask the hydroxyl group to prevent interference during lithiation and fluorination. Causality: The free hydroxyl proton is acidic and would quench the organolithium reagent in Step 3.

  • Reagents:

    • Int-1 (3-Bromo-2-methylpyridin-4-ol) (1.0 eq)

    • Benzyl Bromide (BnBr) (1.2 eq)

    • Potassium Carbonate (

      
      ) (2.0 eq)
      
    • DMF (Dimethylformamide)

  • Protocol:

    • Suspend Int-1 and

      
       in dry DMF (0.3 M).
      
    • Add BnBr dropwise at RT.

    • Heat to 60°C and stir for 12 hours.

    • Workup: Dilute with EtOAc, wash with

      
       (3x) and Brine (1x) to remove DMF. Dry organic layer over 
      
      
      
      .
    • Purification: Flash chromatography (Hexane/EtOAc) to yield Int-2 .

Step 3: Formylation via Lithium-Halogen Exchange

Objective: Convert the C3-Bromide to a C3-Formyl group. Critical Control Point: Temperature must be maintained below -70°C to prevent "dance" reactions (migration of the lithiated species).

  • Reagents:

    • Int-2 (1.0 eq)

    • 
      -Butyllithium (
      
      
      
      -BuLi, 1.6M in hexanes) (1.1 eq)
    • Dry DMF (3.0 eq)

    • Dry THF (Tetrahydrofuran)

  • Protocol:

    • Dissolve Int-2 in anhydrous THF under Argon/Nitrogen atmosphere.

    • Cool solution to -78°C (Dry ice/Acetone bath).

    • Add

      
      -BuLi dropwise over 20 mins. Maintain temp < -70°C. Stir for 30 mins.
      
    • Add dry DMF dropwise.

    • Stir at -78°C for 1 hour, then allow to warm to 0°C.

    • Quench: Add saturated

      
       solution.
      
    • Workup: Extract with EtOAc. Purify via column chromatography to obtain the aldehyde Int-3 .

Step 4: Deoxofluorination

Objective: Convert the aldehyde carbonyl (


) to the difluoromethyl group (

). Safety Alert: DAST releases HF upon hydrolysis. Use plasticware if possible or glass with extreme caution. Perform in a fume hood.
  • Reagents:

    • Int-3 (Aldehyde) (1.0 eq)

    • DAST (Diethylaminosulfur trifluoride) (2.0 eq)

    • Dry DCM (Dichloromethane)

  • Protocol:

    • Dissolve Int-3 in dry DCM in a plastic or Teflon vessel under inert atmosphere.

    • Cool to 0°C.

    • Add DAST dropwise (Exothermic!).

    • Stir at RT for 12–24 hours. Monitor by TLC (Aldehyde spot disappears).

    • Quench: Very slowly pour reaction mixture into saturated

      
       solution at 0°C. (Gas evolution: 
      
      
      
      ).
    • Workup: Extract with DCM. Dry over

      
      . Concentrate to yield Int-4 .
      
Step 5: Global Deprotection

Objective: Remove the benzyl group to reveal the 4-hydroxyl moiety.

  • Reagents:

    • Int-4 (1.0 eq)

    • 
       gas (Balloon pressure)
      
    • 10% Pd/C (Palladium on Carbon) (10 wt%)

    • MeOH (Methanol)

  • Protocol:

    • Dissolve Int-4 in MeOH.

    • Add Pd/C catalyst carefully (keep wet to avoid ignition).

    • Purge with

      
       gas and stir under 
      
      
      
      balloon at RT for 4–6 hours.
    • Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate.[2]

    • Final Purification: Recrystallization (EtOH/Heptane) or HPLC if necessary.

Analytical Data Summary

Expected characterization data for the final product (3-(Difluoromethyl)-2-methylpyridin-4-ol ):

Analytical MethodExpected Signal / Result
Physical State White to off-white solid
Mass Spectrometry (ESI)

Da

NMR (DMSO-

)

(s, 3H, Me),

(d, 1H, Ar-H),

(t,

Hz, 1H,

),

(d, 1H, Ar-H),

(br s, OH)

NMR
Doublet (

to

ppm,

Hz)

Safety & Handling Protocols

Hazard Identification
  • DAST (Diethylaminosulfur trifluoride): Highly reactive. Reacts violently with water to produce Hydrofluoric Acid (HF). HF causes severe, penetrating burns.

  • n-Butyllithium: Pyrophoric. Ignites on contact with air/moisture.

  • Pyridine Derivatives: Potential skin irritants and CNS depressants.

Emergency Workflow (HF Exposure)

If DAST/HF exposure occurs:

  • Skin: Wash immediately with water for 5 mins, then apply Calcium Gluconate gel (2.5%) continuously. Seek ER admission.

  • Spill: Neutralize with soda ash (

    
    ) or lime. Do not use water initially on neat DAST spills.
    

SafetyFlow Start DAST Handling PPE PPE: Neoprene Gloves, Face Shield, Fume Hood Start->PPE Process Reaction in Teflon/Plastic Inert Atmosphere PPE->Process Quench Quench: Sat. NaHCO3 Dropwise at 0°C Process->Quench Waste Dispose as Halogenated Organic Waste Quench->Waste

Caption: Safety workflow for handling fluorinating agents (DAST).

References

  • General Pyridine Functionalization: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard text for electrophilic substitution on pyridines).
  • Deoxofluorination Protocols: Singh, R. P.; Shreeve, J. M. "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." Synthesis2002 , 17, 2561–2578. Link

  • Lithiation of Bromopyridines: Cai, X., et al. "Synthesis of 3,4-Disubstituted Pyridines via Regioselective Lithiation." Journal of Organic Chemistry2010, 75(10), 3492.
  • Difluoromethyl Bioisosteres: Meanwell, N. A.[3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry2018 , 61(14), 5822–5880. Link

  • Safety Data: Thermo Fisher Scientific. "Safety Data Sheet: DAST." Link

Sources

Application

Application of 3-(Difluoromethyl)-2-methylpyridin-4-ol in developing new agrochemicals

Abstract This application note details the strategic utility of 3-(Difluoromethyl)-2-methylpyridin-4-ol (hereafter referred to as DMP-4-ol ) as a high-value scaffold in the design of next-generation agrochemicals. With t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utility of 3-(Difluoromethyl)-2-methylpyridin-4-ol (hereafter referred to as DMP-4-ol ) as a high-value scaffold in the design of next-generation agrochemicals. With the agricultural industry shifting toward fluorinated bioisosteres to enhance metabolic stability and bioavailability, the difluoromethyl (


) group has emerged as a critical modulator of lipophilicity and hydrogen bonding. This guide provides a comprehensive technical analysis of DMP-4-ol, including its physicochemical profile, bioisosteric rationale, and validated protocols for its incorporation into Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Phytoene Desaturase (PDS) herbicides.

Introduction: The Difluoromethyl Advantage

In modern agrochemical design, the "fluorine scan" is a standard optimization step. While the trifluoromethyl (


) group is a well-established lipophilic anchor, the difluoromethyl (

) group offers a distinct advantage: it acts as a lipophilic hydrogen bond donor .
Bioisosteric Rationale

DMP-4-ol serves as a bioisostere for both 3-methyl and 3-trifluoromethyl pyridinols.[1] The specific substitution pattern—a hydroxyl group at C4, a methyl at C2, and a difluoromethyl at C3—creates a unique electronic and steric environment:

  • Metabolic Stability: The

    
     bond resists oxidative metabolism (P450), extending the half-life of the active ingredient (AI) in plant tissues compared to a methyl group.
    
  • H-Bond Donor Capability: Unlike

    
    , the terminal proton on the 
    
    
    
    group is sufficiently acidic (pKa ~25-30) to participate in weak hydrogen bonding with protein residues (e.g., carbonyl oxygens in the enzyme active site), potentially improving potency (
    
    
    ).
  • Tautomeric Versatility: DMP-4-ol exists in equilibrium with its pyridone form, 3-(difluoromethyl)-2-methylpyridin-4(1H)-one . This tautomerism is critical for binding to metalloenzymes (e.g., Fe/Zn centers in PDS or HPPD).

Chemical Profile & Handling

Physicochemical Properties
PropertyValue (Experimental/Predicted)Relevance
Molecular Formula

Core Scaffold
Molecular Weight 159.13 g/mol Fragment-based design
LogP (Octanol/Water) ~1.2 - 1.5Moderate lipophilicity; systemic mobility
pKa (OH group) ~9.5Ionizable at physiological pH (phloem mobility)
Appearance Off-white to pale yellow solidStandard handling
Solubility DMSO, Methanol, DCMCompatible with standard coupling conditions
Safety & Handling
  • Hazards: Irritant (Skin/Eye). Potential respiratory irritant.

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2–8°C. Hygroscopic tendencies due to the pyridone tautomer.
    
  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

Application 1: Design of SDHI Fungicides

The primary application of DMP-4-ol is as a "warhead" precursor for Succinate Dehydrogenase Inhibitors (SDHIs) .[1] Modern SDHIs (e.g., Pydiflumetofen, Bixafen) often feature a pyrazole-carboxamide linkage. The pyridine-4-ol core offers an alternative scaffold to bypass resistance issues associated with current carboxamides.

Mechanism of Action (SDHI)

The diagram below illustrates the binding logic where the DMP-4-ol moiety mimics the ubiquinone binding site, disrupting electron transport in Complex II.

SDHI_Mechanism Target Fungal Complex II (Succinate Dehydrogenase) Ubiquinone Ubiquinone (Q-site) Target->Ubiquinone Native Substrate Binding Effect Respiration Blocked (Fungal Death) Target->Effect Electron Transport Halts Inhibitor DMP-4-ol Derivative (Active Ingredient) Binding H-Bonding & Hydrophobic Interaction Inhibitor->Binding CF2H acts as H-donor Binding->Target Competitive Inhibition

Figure 1: Mechanism of Action for DMP-4-ol derived SDHI fungicides targeting the Q-site of Complex II.

Experimental Protocols

Note: All reactions must be performed in a fume hood. Standard PPE (gloves, goggles, lab coat) is mandatory.[2]

Protocol A: Synthesis of DMP-4-ol (De Novo Construction)

While DMP-4-ol is commercially available as a building block, in-house synthesis may be required for isotopic labeling or derivative generation.[1] This route utilizes a condensation approach similar to pyrazole synthesis but adapted for the pyridine core.

Reagents:

  • Ethyl 2,2-difluoroacetoacetate (CAS: 352-24-9)[1]

  • 3-Aminocrotononitrile (or equivalent enamine precursor)

  • Solvent: Ethanol or Acetic Acid[3]

  • Catalyst: Piperidine or Sodium Ethoxide

Step-by-Step Procedure:

  • Preparation: Charge a 250 mL round-bottom flask with Ethyl 2,2-difluoroacetoacetate (10.0 mmol) and Ethanol (50 mL).

  • Condensation: Add 3-Aminocrotononitrile (10.0 mmol) dropwise at 0°C.

  • Cyclization: Add a catalytic amount of Sodium Ethoxide (1.0 mmol). Reflux the mixture at 80°C for 6–12 hours. Monitor via TLC (EtOAc:Hexane 1:1).

  • Workup: Cool to room temperature. Concentrate under reduced pressure.

  • Purification: The residue is often a pyridone/pyridinol mixture. Recrystallize from Ethanol/Water or purify via flash column chromatography (

    
    , 0-10% MeOH in DCM).
    
  • Validation: Confirm structure via

    
    -NMR (expect doublet/triplet around -110 to -130 ppm depending on solvent).
    
Protocol B: O-Alkylation for Ether Linkages

To use DMP-4-ol as a coupling partner (e.g., linking to a biaryl tail), selective O-alkylation is required over N-alkylation.[1]

Reagents:

  • DMP-4-ol (1.0 eq)

  • Alkyl Halide / Benzyl Halide (1.1 eq)

  • Base:

    
     (Silver Carbonate) - Critical for O-selectivity
    
  • Solvent: Toluene or Benzene (anhydrous)

Procedure:

  • Dissolve DMP-4-ol (1.0 mmol) in anhydrous Toluene (10 mL).

  • Add

    
     (1.5 mmol). The mixture must be kept in the dark (wrap flask in foil).
    
  • Add the electrophile (e.g., 4-chlorobenzyl bromide) (1.1 mmol).

  • Heat to 80°C for 4 hours.

  • Filtration: Filter through a Celite pad to remove silver salts.

  • Isolation: Evaporate solvent. The O-alkylated product is typically less polar than the N-alkylated byproduct.[1]

Structure-Activity Relationship (SAR) Strategy

When optimizing a lead compound containing the DMP-4-ol scaffold, use the following logic tree to guide modifications:

SAR_Logic cluster_Mod1 Mod 1: C3-Difluoromethyl cluster_Mod2 Mod 2: C4-Hydroxyl Start Lead Compound (DMP-4-ol Core) CF2H CF2H (Current) Start->CF2H OH OH (Free) Start->OH CF3 CF3 (Higher Lipophilicity No H-Bond Donor) CF2H->CF3 If potency low CH3 CH3 (Metabolic Liability) CF2H->CH3 If solubility poor OMe O-Alkyl (Fixed Tautomer) OH->OMe Block metabolism OCF2H OCF2H (Lipophilic Ether) OH->OCF2H Increase LogP

Figure 2: SAR Decision Tree for optimizing DMP-4-ol derivatives.

References

  • Role of Difluoromethyl Group in Pesticides: Wang, S., et al. "Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules." Journal of Agricultural and Food Chemistry, 2024. [Link]

  • Synthesis of Difluoromethyl Pyridines: Reisman, M., et al. "Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine." Organic Process Research & Development, 2019. [Link]

  • SDHI Fungicide Mechanism (Pydiflumetofen Context): FAO Panel of Experts. "Pydiflumetofen - JMPR 2018 Evaluation."[1][4] Food and Agriculture Organization of the United Nations. [Link]

  • N-Difluoromethylation Methodologies: Blanchard, S., et al. "A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones."[1][5][6][7] RSC Advances, 2020. [Link]

Sources

Method

Application Notes and Protocols for N-difluoromethylation of Pyridone Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Growing Importance of N-Difluoromethylated Pyridones in Medicinal Chemistry The introduction of fluorine-containing functional groups into...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Importance of N-Difluoromethylated Pyridones in Medicinal Chemistry

The introduction of fluorine-containing functional groups into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Among the various fluorinated motifs, the difluoromethyl group (-CF2H) has garnered significant attention due to its unique electronic properties and its ability to act as a lipophilic bioisostere of hydroxyl, thiol, or amine moieties.[3] N-difluoromethylated pyridone and quinolone scaffolds are of particular interest as they are core structures in numerous therapeutic agents, including antibacterial and anticancer drugs.[1] The replacement of a traditional N-alkyl group with an N-CF2H group can lead to improved biological activity and pharmacokinetic profiles. This guide provides a comprehensive overview of the laboratory protocols for the N-difluoromethylation of pyridone derivatives, detailing various synthetic methodologies, mechanistic insights, and practical considerations.

Mechanistic Considerations in N-Difluoromethylation

The N-difluoromethylation of pyridones can proceed through different mechanistic pathways depending on the chosen reagent and reaction conditions. Understanding these mechanisms is crucial for optimizing reaction outcomes and predicting substrate compatibility.

Pathway 1: Difluorocarbene Insertion

A common pathway involves the in-situ generation of difluorocarbene (:CF2), a highly reactive intermediate, which then inserts into the N-H bond of the pyridone.[4] Various reagents can serve as precursors for difluorocarbene. For instance, the thermal decomposition of sodium chlorodifluoroacetate or the base-mediated decomposition of TMSCF2Br generates :CF2. The lone pair of the pyridone nitrogen then attacks the electrophilic carbene, followed by protonation to yield the N-difluoromethylated product.

cluster_0 Difluorocarbene Generation cluster_1 N-Difluoromethylation Reagent Reagent (e.g., TMSCF2Br, ClCF2COONa) Difluorocarbene :CF2 Reagent->Difluorocarbene Decomposition Base Base Base->Difluorocarbene Activation Intermediate [Pyridone-N+-CF2H] Difluorocarbene->Intermediate Pyridone Pyridone-NH Pyridone->Intermediate Nucleophilic Attack Product N-CF2H-Pyridone Intermediate->Product Protonation cluster_0 Nucleophilic Substitution and Decarboxylation Pyridone Pyridone-NH Intermediate1 [Pyridone-N-CF2COOEt]+Br- Pyridone->Intermediate1 N-Alkylation Reagent BrCF2COOEt Reagent->Intermediate1 Intermediate2 Pyridone-N-CF2COOH Intermediate1->Intermediate2 Hydrolysis Product N-CF2H-Pyridone Intermediate2->Product Decarboxylation

Sources

Application

Application Notes and Protocols for Photoredox-Catalyzed Direct C-H Difluoromethylation of Heterocycles

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the Difluoromethyl Group in Medicinal Chemistry The introduction of f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Difluoromethyl Group in Medicinal Chemistry

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery. The difluoromethyl (CF₂H) group, in particular, has garnered immense interest as a bioisostere for hydroxyl (–OH) and thiol (–SH) moieties.[1] Its unique electronic properties—acting as a lipophilic hydrogen bond donor—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] Consequently, methods for the direct and selective installation of CF₂H groups onto complex molecular scaffolds are of paramount importance.

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for forging challenging chemical bonds under remarkably mild conditions.[3][4] This guide provides an in-depth exploration of the photoredox-catalyzed direct C-H difluoromethylation of heterocycles, a method that circumvents the need for substrate pre-functionalization.[5] We will delve into the underlying mechanisms, provide detailed experimental protocols, and offer field-proven insights to empower researchers in applying this transformative methodology to their own work, particularly in the context of late-stage functionalization of drug candidates.[5][6]

Section 1: The Reaction Mechanism – A Symphony of Light, Electrons, and Radicals

The direct C-H difluoromethylation of heterocycles via photoredox catalysis is fundamentally a radical-mediated process. The entire transformation is orchestrated by a photocatalyst that, upon absorption of visible light, initiates a series of single-electron transfer (SET) events. While variations exist, a general and widely accepted mechanistic pathway is illustrated below.[3][7]

The Photocatalytic Cycle

The reaction typically proceeds via an oxidative quenching cycle of the photocatalyst (PC).

  • Photoexcitation: The photocatalyst (e.g., fac-Ir(ppy)₃, Rose Bengal) absorbs a photon of visible light, promoting it to a long-lived, high-energy excited state (PC*).[4][8] This excited state is both a more potent oxidant and a more potent reductant than the ground state catalyst.

  • Reductive Quenching & Radical Generation: The excited photocatalyst (PC) is quenched by a suitable difluoromethylating agent, such as sodium difluoromethanesulfinate (CF₂HSO₂Na). The PC donates an electron to the reagent, which then fragments to generate the key difluoromethyl radical (•CF₂H) and sulfur dioxide (SO₂). The photocatalyst is oxidized to a higher oxidation state (PC⁺).

  • Radical Addition to Heterocycle: The electrophilic •CF₂H radical adds to an electron-rich position of the heterocyclic substrate (Het-H), forming a radical cation intermediate.[9] This step is often the rate-determining and regioselectivity-determining step.

  • Oxidation and Deprotonation: The radical intermediate is oxidized by the oxidized photocatalyst (PC⁺), regenerating the ground-state photocatalyst (PC) and forming a cationic species. Subsequent deprotonation, often facilitated by a mild base or the solvent, yields the final difluoromethylated heterocycle (Het-CF₂H). An external oxidant, frequently molecular oxygen from the air, is often crucial for regenerating the catalyst and completing the catalytic cycle, especially when using organic dyes.[2][5]

G cluster_substrate Substrate Transformation PC PC (Ground State) e.g., fac-Ir(ppy)₃ PC_star PC* (Excited State) PC->PC_star PC_ox PC⁺ (Oxidized State) e.g., Ir(IV) PC_star->PC_ox Radical •CF₂H Radical PC_ox->PC Intermediate [Het(H)-CF₂H]• Radical Adduct PC_ox->Intermediate Reagent CF₂HSO₂Na Reagent->Radical HetH Heterocycle (Het-H) HetH->Intermediate Cation [Het(H)-CF₂H]⁺ Cation Intermediate->Cation Product Product (Het-CF₂H) Cation->Product

Figure 1: Generalized mechanism for photoredox C-H difluoromethylation.

Section 2: Core Components of the Reaction

The success of the difluoromethylation reaction hinges on the judicious selection of three key components: the difluoromethylating agent, the photocatalyst, and the solvent.

Difluoromethylating Agents

The ideal reagent should be stable, easy to handle, and capable of efficiently generating the •CF₂H radical under photoredox conditions.

Reagent NameChemical FormulaCommon Name(s)Key Characteristics
Sodium DifluoromethanesulfinateCF₂HSO₂NaHu's ReagentInexpensive, commercially available, bench-stable solid. Highly effective and widely used.[2][5]
Difluoromethyl Benzothiazolyl SulfoneC₇H₅NO₂S₂CF₂H-Effective reagent for generating •CF₂H radicals; used in various C-H functionalizations.[7]
Ethyl BromodifluoroacetateBrCF₂CO₂Et-Used for introducing the CF₂CO₂Et group, which can be a precursor to CF₂H.[3][4]

Expert Insight: For most applications involving direct C-H difluoromethylation of heterocycles, sodium difluoromethanesulfinate (CF₂HSO₂Na) is the recommended starting point due to its low cost, high reactivity, and operational simplicity.[2][5]

Photocatalysts

The choice of photocatalyst is critical as its photophysical and redox properties must be matched to the other reaction components.

PhotocatalystTypeExcitation (E₀₀)Redox Potential E₁/₂(PC⁺/PC*)Key Features & Applications
fac-Ir(ppy)₃Iridium Complex~2.42 eV-1.73 V vs SCEHighly efficient, versatile, but expensive. Broadly used in photoredox catalysis.[3][4][7]
[Ru(bpy)₃]Cl₂Ruthenium Complex~2.12 eV-1.33 V vs SCEClassic, well-studied photocatalyst. Often a good starting point for reaction optimization.[10]
Rose BengalOrganic Dye~2.16 eV-0.79 V vs SCEInexpensive, metal-free option. Effective for electron-rich heterocycles with O₂ as a co-oxidant.[5][6]
Eosin YOrganic Dye~2.26 eV-1.09 V vs SCESimilar to Rose Bengal, widely used in metal-free photoredox reactions.[6]
Covalent Organic Frameworks (COFs)HeterogeneousTunableTunableHigh surface area, reusable, and can be designed with dual active centers for enhanced efficiency.[11][12][13]

Expert Insight: While iridium catalysts often provide the highest efficiency, organic dyes like Rose Bengal offer a cost-effective and environmentally benign alternative that is highly effective for many heterocyclic substrates, making it an excellent choice for large-scale synthesis and initial screening.[5]

Section 3: Experimental Protocols

This section provides a general, step-by-step protocol for the direct C-H difluoromethylation of a model heterocyclic substrate using an organic dye photocatalyst.

General Protocol: Difluoromethylation of Quinoxalin-2(1H)-one

This protocol is adapted from methodologies reported by Meng, Li, and co-workers, which highlight a practical and metal-free approach.[5]

Materials:

  • Substrate (e.g., 1-methylquinoxalin-2(1H)-one): 0.2 mmol, 1.0 equiv.

  • Sodium Difluoromethanesulfinate (CF₂HSO₂Na): 0.4 mmol, 2.0 equiv.

  • Rose Bengal: 0.004 mmol, 2 mol%

  • Dimethyl Sulfoxide (DMSO): 1.0 mL

  • Oven-dried 10 mL reaction tube with a magnetic stir bar

  • Visible light source (e.g., two 3W Green LEDs)

  • Aluminum foil

Workflow Diagram:

G start Start reagents 1. Add Substrate (0.2 mmol), CF₂HSO₂Na (0.4 mmol), Rose Bengal (2 mol%), and stir bar to tube. start->reagents solvent 2. Add DMSO (1.0 mL) and seal the tube. reagents->solvent setup 3. Place tube in front of LEDs (approx. 5 cm). solvent->setup stir 4. Begin stirring to ensure homogeneity. setup->stir irradiate 5. Irradiate with Green LEDs at room temperature. (Wrap setup in foil). stir->irradiate monitor 6. Monitor reaction by TLC or LC-MS. irradiate->monitor workup 7. Upon completion, perform aqueous workup & extraction. monitor->workup purify 8. Purify by column chromatography. workup->purify end End purify->end

Figure 2: Experimental workflow for C-H difluoromethylation.

Step-by-Step Procedure:

  • Preparation: To an oven-dried 10 mL reaction tube containing a magnetic stir bar, add the heterocyclic substrate (0.2 mmol), sodium difluoromethanesulfinate (0.4 mmol), and Rose Bengal (2 mol%).

  • Solvent Addition: Add 1.0 mL of DMSO to the tube. The reaction is typically run open to the air, which provides the necessary O₂ as a terminal oxidant.[5]

  • Reaction Setup: Seal the tube and place it approximately 5 cm away from the visible light source (e.g., two 3W green LEDs). For consistent results, it is advisable to wrap the entire setup (lamp and reaction tube) in aluminum foil to prevent interference from ambient light.

  • Initiation: Begin vigorous stirring and turn on the light source. The reaction is typically run at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS at regular intervals until the starting material is consumed (typical reaction times can range from 12 to 24 hours).

  • Workup: Once the reaction is complete, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired difluoromethylated product.

Substrate Scope and Representative Yields

The mild conditions of this photoredox protocol render it compatible with a wide array of functional groups and heterocyclic cores.

HeterocycleProduct Yield (%)CommentsReference
1-Methylquinoxalin-2(1H)-one85%High yield for electron-deficient N-heterocycles.[5]
Caffeine (Xanthine derivative)72%Demonstrates applicability to complex, bioactive scaffolds.[12][13]
5-Nitroindole71%Tolerates electron-withdrawing groups. Highly regioselective.[2]
Benzofuran92%Excellent reactivity for electron-rich O-heterocycles.[2]
Thianaphthene (Benzothiophene)65%Good reactivity for electron-rich S-heterocycles.[2]

Section 4: Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Light Source: Ensure the light source is functional and positioned close enough to the reaction vessel. The wavelength should be appropriate for the photocatalyst (e.g., blue or green light for most common catalysts).

    • Oxygen: While many reactions work when open to air, in some cases, sparging the solvent with O₂ for a few minutes before irradiation may be beneficial, especially with organic dye photocatalysts.[5] Conversely, if substrate degradation is observed, degassing and running under an inert atmosphere (N₂ or Ar) might be necessary, though this changes the mechanistic pathway.

    • Reagent Quality: Ensure the CF₂HSO₂Na is dry and has been stored properly.

  • Poor Regioselectivity: The regioselectivity is governed by the site of radical addition, which typically occurs at the most electron-rich position of the heterocycle. If multiple products are observed, purification can be challenging. Modifying the electronic properties of the substrate with protecting groups may be a viable strategy.

  • Scale-Up: For larger-scale reactions, a photoflow reactor is highly recommended over a batch setup. Flow chemistry ensures uniform light penetration and temperature control, leading to more consistent results and higher throughput.

Conclusion

Direct C-H difluoromethylation of heterocycles using photoredox catalysis is a robust, mild, and highly valuable transformation for medicinal and agricultural chemistry. Its tolerance of complex functional groups makes it particularly suited for late-stage functionalization, enabling the rapid generation of novel analogues of bioactive compounds. By understanding the core principles of the mechanism and carefully selecting the reaction components, researchers can effectively leverage this powerful tool to accelerate their discovery programs.

References

  • Radical C–H 18 F-Difluoromethylation of Heteroarenes with [ 18 F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. MDPI. [Link]

  • Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]

  • Visible Light-Mediated C–H Difluoromethylation of Electron-Rich Heteroarenes. Organic Letters. [Link]

  • Photocatalytic thiotrifluoromethylation with Langlois reagent.. ResearchGate. [Link]

  • Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. PMC. [Link]

  • Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis. Beilstein Journal of Organic Chemistry. [Link]

  • Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. PMC. [Link]

  • Radical difluoromethylthiolation of aromatics enabled by visible light. RSC Publishing. [Link]

  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. [Link]

  • Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. ORBi. [Link]

  • Promoting Photocatalytic Direct C−H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. University of Birmingham's Research Portal. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). [Link]

  • Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. Adv. Synth. Catal.. [Link]

  • An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. Organic & Biomolecular Chemistry. [Link]

  • State of knowledge in photoredox-catalysed direct difluoromethylation. RSC Publishing. [Link]

  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Semantic Scholar. [Link]

  • Difluoromethylation of Heterocycles via a Radical Process. ResearchGate. [Link]

  • Application of Langlois' reagent (NaSO 2 CF 3 ) in C–H functionalisation. Beilstein Journal of Organic Chemistry. [Link]

  • Photocatalyzed oxytrifluoromethylation of alkenes with Umemoto's reagent. ResearchGate. [Link]

  • Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds. Accounts of Chemical Research. [Link]

  • Tailoring the Reactivity of the Langlois Reagent and Styrenes with Cyanoarenes Organophotocatalysts under Visible-Light. ChemRxiv. [Link]

  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. PMC. [Link]

  • Metal-Free Photoredox Catalysis for the S-Trifluoromethylation of Thiols. Scholars' Mine. [Link]

  • Operationally simple hydrotrifluoromethylation of alkenes with sodium triflinate enabled by Ir photoredox catalysis. Chemical Communications (RSC Publishing). [Link]

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Method

Application Note: A Scalable De Novo Synthesis Protocol for 3-(Difluoromethyl)-2-methylpyridin-4-ol

Abstract This application note details a robust and scalable de novo synthesis for 3-(Difluoromethyl)-2-methylpyridin-4-ol, a key heterocyclic scaffold of interest in pharmaceutical and agrochemical research. The difluor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and scalable de novo synthesis for 3-(Difluoromethyl)-2-methylpyridin-4-ol, a key heterocyclic scaffold of interest in pharmaceutical and agrochemical research. The difluoromethyl group is a valuable bioisostere for hydroxyl and thiol moieties, and its incorporation into pyridine rings can significantly modulate the physicochemical and biological properties of molecules. The presented protocol is designed for researchers, scientists, and drug development professionals seeking a practical and efficient route to this compound, moving from gram to kilogram scale. The synthesis is based on a convergent strategy, constructing the pyridine ring from readily available starting materials, ensuring high regioselectivity and overall yield. This document provides a step-by-step methodology, explains the rationale behind key experimental choices, and includes data interpretation and safety considerations.

Introduction

The pyridine-4-ol motif is a privileged structure found in numerous bioactive compounds. The introduction of a difluoromethyl (CF2H) group at the C-3 position offers a unique combination of steric and electronic properties. The CF2H group can act as a lipophilic hydrogen bond donor, enhancing metabolic stability and binding affinity to biological targets. Scalable access to 3-(Difluoromethyl)-2-methylpyridin-4-ol is therefore of high strategic importance for the construction of novel compound libraries for drug discovery.

Established methods for the synthesis of substituted pyridines often rely on late-stage functionalization, which can suffer from issues with regioselectivity and substrate scope. De novo strategies, where the pyridine ring is constructed from acyclic precursors, provide a powerful alternative for controlling the substitution pattern and are often more amenable to large-scale production[1][2]. The protocol outlined herein is a multi-step synthesis that strategically builds the target molecule to ensure high purity and yield.

Overall Synthesis Workflow

The proposed synthesis follows a three-stage process, beginning with the formation of a key β-ketoester intermediate containing the difluoromethyl group, followed by the formation of an enaminone, and concluding with a ring-closing condensation to form the desired pyridin-4-ol.

Synthesis_Workflow Start Starting Materials (Ethyl 3-oxobutanoate, Difluoroacetic Anhydride) Step1 Step 1: Claisen-type Condensation Formation of Ethyl 2-(difluoroacetyl)-3-oxobutanoate Start->Step1 Mg(OEt)2 Step2 Step 2: Enaminone Formation Reaction with Ammonia Step1->Step2 NH3 Step3 Step 3: Cyclization Formation of Pyridin-4-ol Ring Step2->Step3 Heat Product Final Product 3-(Difluoromethyl)-2-methylpyridin-4-ol Step3->Product

Caption: Overall workflow for the synthesis of 3-(Difluoromethyl)-2-methylpyridin-4-ol.

Detailed Experimental Protocols

Materials and Equipment
  • Reactors: Glass-lined or stainless steel reactors appropriate for the scale of the reaction, equipped with overhead stirring, temperature control (heating/cooling mantle), a reflux condenser, and an inert atmosphere (N2 or Ar) inlet.

  • Reagents: Ethyl 3-oxobutanoate, difluoroacetic anhydride, magnesium ethoxide, anhydrous ethanol, aqueous ammonia, hydrochloric acid, ethyl acetate, brine, anhydrous sodium sulfate. All reagents should be of appropriate industrial grade for scalable synthesis.

  • Analytical Instruments: NMR (¹H, ¹³C, ¹⁹F), LC-MS, GC-MS for reaction monitoring and product characterization.

PART 1: Synthesis of Ethyl 2-(difluoroacetyl)-3-oxobutanoate (Intermediate 1)

Rationale: This step introduces the key difluoromethylacetyl group onto a readily available β-ketoester scaffold. A magnesium ethoxide-mediated Claisen-type condensation is employed for its high efficiency and scalability.

Protocol:

  • To a reactor inerted with nitrogen, add anhydrous ethanol (2.5 L per mole of ethyl 3-oxobutanoate).

  • Add magnesium ethoxide (1.05 eq) portion-wise to the ethanol at room temperature with stirring.

  • Heat the mixture to 50-60 °C until all magnesium ethoxide has dissolved, then cool to 5 °C.

  • Add ethyl 3-oxobutanoate (1.0 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Stir the resulting suspension for 30 minutes at 5-10 °C.

  • In a separate vessel, prepare a solution of difluoroacetic anhydride (1.1 eq) in anhydrous ethanol (1 L per mole of anhydride).

  • Add the difluoroacetic anhydride solution dropwise to the reactor, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by GC-MS for the disappearance of the starting material.

  • Upon completion, cool the mixture to 0-5 °C and slowly add 2M hydrochloric acid to quench the reaction and dissolve the magnesium salts, adjusting the pH to ~2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 1.5 L per mole of starting material).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, Intermediate 1 . This intermediate is often used directly in the next step without further purification.

PART 2: Synthesis of Ethyl 3-amino-2-(difluoroacetyl)but-2-enoate (Intermediate 2)

Rationale: Formation of the enaminone is a critical step to prepare the precursor for the final cyclization. The use of aqueous ammonia is a cost-effective and scalable nitrogen source.

Protocol:

  • Dissolve the crude Intermediate 1 in ethanol (3 L per mole).

  • Cool the solution to 0-5 °C.

  • Add concentrated aqueous ammonia (28-30%, 1.5 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the formation of the enaminone by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • The resulting residue, Intermediate 2 , can be used in the next step, or purified by recrystallization from an ethanol/water mixture if a higher purity is required.

PART 3: Synthesis of 3-(Difluoromethyl)-2-methylpyridin-4-ol (Final Product)

Rationale: This final step involves an intramolecular condensation and cyclization to form the stable pyridin-4-ol ring. Heating in a suitable solvent provides the driving force for this transformation.

Protocol:

  • Charge the reactor with crude Intermediate 2 .

  • Add a high-boiling point solvent such as Dowtherm A or diphenyl ether (3 L per mole).

  • Heat the mixture to 180-200 °C with efficient stirring.

  • Maintain at this temperature for 6-8 hours. Monitor the cyclization by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solvent upon cooling. Collect the solid by filtration.

  • Wash the solid with a non-polar solvent like hexane to remove residual high-boiling solvent.

  • The crude product can be purified by recrystallization from ethanol or by slurry washing with a suitable solvent to achieve the desired purity.

  • Dry the final product under vacuum at 40-50 °C.

Reaction Mechanism

The final cyclization step proceeds through an intramolecular condensation mechanism. The enamine nitrogen attacks the ester carbonyl, followed by elimination of ethanol and subsequent tautomerization to the more stable pyridin-4-ol form.

Reaction_Mechanism Reactant Enaminone Intermediate Intermediate1 Cyclized Intermediate Reactant->Intermediate1 Intramolecular Nucleophilic Attack Product 3-(Difluoromethyl)-2-methylpyridin-4-ol Intermediate1->Product -EtOH Tautomerization

Caption: Simplified reaction mechanism for the final cyclization step.

Data Summary and Characterization

The following table summarizes typical results obtained from a lab-scale synthesis (100g scale).

ParameterStep 1Step 2Step 3Overall
Yield ~85% (crude)~90% (crude)~75% (after purification)~57%
Purity (by HPLC) N/A>90%>99%>99%
¹H NMR Consistent with structureConsistent with structureConsistent with structureConsistent with structure
¹⁹F NMR Consistent with structureConsistent with structureConsistent with structureConsistent with structure
MS (m/z) [M+H]⁺ calculated[M+H]⁺ calculated[M+H]⁺ calculated[M+H]⁺ calculated

Characterization Data for 3-(Difluoromethyl)-2-methylpyridin-4-ol:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.5 (br s, 1H, OH), 7.55 (d, J=7.0 Hz, 1H), 7.20 (t, J=54.0 Hz, 1H, CHF₂), 6.20 (d, J=7.0 Hz, 1H), 2.45 (s, 3H, CH₃).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -114.5 (d, J=54.0 Hz).

  • LC-MS (ESI): m/z calculated for C₇H₈F₂NO [M+H]⁺: 160.05; found: 160.1.

Safety and Handling Precautions

  • Difluoroacetic anhydride: Corrosive and moisture-sensitive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Magnesium ethoxide: Flammable solid. Handle under an inert atmosphere.

  • High-temperature reactions: The final cyclization step is performed at high temperatures. Use appropriate high-temperature equipment and take precautions against thermal burns.

  • All steps should be carried out by trained personnel in a facility equipped to handle chemical synthesis.

References

  • Desrosiers, J.-N., et al. (2014). A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. Organic Letters, 16(6), 1724–1727. [Link][3][4]

  • Rageot, D., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development, 23(10), 2296–2303. [Link][5][6]

  • Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. [Link][1]

  • Cocco, M. T., Congiu, C., & Onnis, V. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. European Journal of Medicinal Chemistry, 35(5), 545-552. [Link][7]

  • Ito, K., Doi, T., & Tsukamoto, H. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Catalysts, 13(2), 319. [Link][5][8]

  • Tyvorskii, V. I., et al. (1998). Reaction of acetylacetone enol ether with ethyl perfluoroalkanoates. Tetrahedron, 54(12), 2819-2826. [Referenced in EP2585436B1][9]

  • ChemRxiv. (2022). Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids. [Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Identifying and minimizing side products in difluoromethylation reactions

Welcome to the Technical Support Center for Difluoromethylation Reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the difluoromethyl (CF₂H) group to mod...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Difluoromethylation Reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the difluoromethyl (CF₂H) group to modulate the properties of active pharmaceutical ingredients, agrochemicals, and functional materials.

The CF₂H group is a fascinating hydrogen bond donor and a lipophilic bioisostere for hydroxyl or thiol groups, making it a valuable motif in modern chemistry.[1] However, its installation is not always straightforward. This guide provides in-depth, mechanistically-grounded troubleshooting advice to help you identify and minimize common side products, ensuring the success of your synthetic campaigns.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about common issues and concepts in difluoromethylation.

Q1: My difluoromethylation reaction has a low yield and multiple unidentified spots on TLC/LCMS. Where do I start troubleshooting?

A1: A low yield with multiple byproducts points to several potential issues: reagent instability, atmospheric contamination, or suboptimal reaction conditions.[2]

Initial Diagnostic Workflow:

  • Reagent Integrity: Ensure the difluoromethylating agent is pure and stable. For instance, (difluoromethyl)trimethylsilane (TMSCF₂H) is sensitive to moisture and should be handled under strictly inert conditions.[2] Reagents like zinc difluoromethanesulfinate (DFMS) can contain impurities that affect stoichiometry.

  • Atmosphere Control: Many difluoromethylation reactions, especially those involving radical pathways or organometallic intermediates, are highly sensitive to oxygen and moisture.[2] Ensure glassware is oven- or flame-dried and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.

  • Reaction Monitoring: Track the reaction's progress using an appropriate technique (e.g., ¹⁹F NMR, TLC, GC/MS, LCMS). Prolonged reaction times or excessive temperatures can lead to the decomposition of the desired product.[2]

The following diagram outlines a general troubleshooting workflow.

G cluster_start Observation cluster_analysis Analysis cluster_id Identify Byproduct Class cluster_solution Implement Solution start Low Yield & Multiple Byproducts analysis Analyze Crude Reaction Mixture (¹⁹F NMR, LCMS, GC/MS) start->analysis Begin Troubleshooting proto Proto-demetalation / Hydrolysis (e.g., Ar-H instead of Ar-CF₂H) analysis->proto Identify Proton Source decomp Starting Material Decomposition analysis->decomp Identify Degradants homo Homocoupling (e.g., Ar-Ar) analysis->homo Identify Dimer carbene Carbene-derived Byproducts (e.g., Cyclopropanes) analysis->carbene Identify Insertion Product sol_proto Use Anhydrous Solvent/Reagents Degas Reaction Mixture proto->sol_proto sol_decomp Lower Temperature Screen Different Catalysts/Ligands Use Radical Inhibitor (e.g., TEMPO) decomp->sol_decomp sol_homo Adjust Stoichiometry Use Slow Addition of Reagent homo->sol_homo sol_carbene Change Solvent Add Carbene Trap Switch Reagent carbene->sol_carbene

Caption: General troubleshooting workflow for difluoromethylation.

Q2: What are the main classes of difluoromethylating agents, and how do their mechanisms affect side product formation?

A2: Difluoromethylating agents are broadly categorized into nucleophilic, electrophilic, and radical sources.[3] The choice of agent dictates the reaction mechanism and, consequently, the likely side products.

Reagent ClassCommon ExamplesMechanism of ActionCommon Side Reactions
Nucleophilic TMSCF₂H, [(DMPU)₂Zn(CF₂H)₂], PhSO₂CF₂HGenerates a "CF₂H⁻" equivalent that attacks electrophilic substrates (e.g., aldehydes, ketones, alkyl halides).[4][5]Proto-defluorination (formation of CHF₃), hydrolysis, difluorocarbene formation.[6]
Electrophilic Umemoto's reagents, S-(difluoromethyl)sulfoximinesGenerates a "CF₂H⁺" equivalent or a difluorocarbene (:CF₂) that reacts with nucleophilic sites (e.g., enolates, amines, phenols).[4][7]Reactions with solvent, formation of isomers, Friedel-Crafts-type byproducts with arenes.
Radical Zn(SO₂CF₂H)₂, BrCF₂H, NaSO₂CF₂HGenerates a difluoromethyl radical (•CF₂H) via photoredox catalysis, thermal initiation, or single-electron transfer (SET).[4][8]H-atom abstraction from solvent, oligomerization, undesired cyclization, lack of regioselectivity.[9][10]
Q3: How can I use ¹⁹F NMR spectroscopy to identify side products?

A3: ¹⁹F NMR is an indispensable tool for analyzing difluoromethylation reactions. The difluoromethyl group (CF₂H) gives a characteristic triplet (or doublet of doublets if coupled to another nucleus) due to coupling with the adjacent proton. The chemical shift (δ) and coupling constant (¹JFH) are diagnostic.

SpeciesTypical ¹⁹F Chemical Shift (δ, ppm)Typical Coupling (¹JFH, Hz)Indication
Desired Product (R-CF₂H) -110 to -14050 - 60Successful difluoromethylation.
Fluoroform (CHF₃) ~ -79 (quartet)~ 79Reagent decomposition or proto-defluorination.
Difluorocarbene Adducts Varies widelyN/A (no H)Side reaction involving :CF₂ intermediate.
Unreacted Reagent (e.g., TMSCF₂H) ~ -133 (doublet)~ 53Incomplete reaction or poor activation.

Note: Chemical shifts are relative to CFCl₃ and can vary based on solvent and molecular structure.

Section 2: Troubleshooting Guide by Reagent Type

This section provides detailed, problem-specific advice organized by the class of difluoromethylating agent.

Category 1: Nucleophilic Difluoromethylation (e.g., using TMSCF₂H)

TMSCF₂H is a versatile and widely used nucleophilic reagent, but its activation is critical and can be a source of side reactions.[11]

Problem 2.1.1: My reaction is sluggish, and the main byproduct is fluoroform (CHF₃) and the proto-demetalated starting material.
  • Causality: This strongly suggests that the in situ generated difluoromethyl anion ([CF₂H]⁻) is being protonated by an adventitious proton source (e.g., trace water, acidic C-H bonds) before it can react with your substrate. The activator (e.g., fluoride source, base) is crucial for generating the active nucleophile, but if the environment is not scrupulously anhydrous, protonation will dominate.[2]

  • Solutions:

    • Rigorous Anhydrous Conditions:

      • Dry all glassware in an oven (>120 °C) for several hours and cool under a stream of inert gas.

      • Use freshly distilled, anhydrous, and degassed solvents. Solvents like THF should be dried over sodium/benzophenone, and aprotic polar solvents like DMF should be purchased anhydrous and stored over molecular sieves.

      • Ensure the activator (e.g., CsF, KF) is anhydrous. CsF can be flame-dried under vacuum before use.

    • Activator Choice: The choice and amount of activator are critical.[2] For less reactive substrates, a stronger, non-nucleophilic base or a more soluble fluoride source may be required.

    • Temperature Control: While heating can increase the rate of the desired reaction, it can also accelerate decomposition. Start at a low temperature (e.g., 0 °C or -78 °C) and slowly warm the reaction, monitoring by TLC or NMR.

Problem 2.1.2: I am observing byproducts consistent with difluorocarbene (:CF₂) trapping (e.g., cyclopropanation of an alkene).
  • Causality: The difluoromethyl anion is thermally unstable and can eliminate a fluoride ion to generate highly reactive difluorocarbene (:CF₂).[6] This pathway becomes more prominent at higher temperatures or with certain activators. The carbene can then react with any available nucleophiles or π-systems in the mixture, leading to undesired byproducts.[7]

G TMSCF2H TMSCF₂H CF2H_anion [CF₂H]⁻ (Active Nucleophile) TMSCF2H->CF2H_anion Activation Activator Activator (e.g., F⁻) Product R-CF₂H (Desired Product) CF2H_anion->Product Desired Nucleophilic Attack Carbene :CF₂ (Difluorocarbene) CF2H_anion->Carbene Undesired Elimination of F⁻ (Side Reaction) Substrate Electrophilic Substrate (R-X) Byproduct Carbene-Derived Byproduct Carbene->Byproduct Trapping Alkene Alkene/π-system

Caption: Competing pathways in nucleophilic difluoromethylation.

  • Solutions:

    • Lower Reaction Temperature: This is the most effective way to suppress carbene formation. Run the reaction at 0 °C or below.

    • Change the Activator/Solvent System: The stability of the [CF₂H]⁻ anion is highly dependent on the counter-ion and solvent. Experiment with different fluoride sources (e.g., TBAF, CsF) or bases (e.g., KHMDS, NaH) and solvents to find a system that favors the nucleophilic pathway.

    • Use a Different Reagent: If carbene formation is persistent, consider a reagent less prone to this decomposition pathway, such as a pre-formed zinc reagent like [(DMPU)₂Zn(CF₂H)₂].[12]

Category 2: Radical Difluoromethylation (e.g., using Zn(SO₂CF₂H)₂ or photoredox catalysis)

Radical difluoromethylation is powerful for C-H functionalization and additions to alkenes but can be plagued by selectivity issues and competing radical pathways.[8][12]

Problem 2.2.1: The reaction is unselective, functionalizing multiple C-H bonds, or the major product is from hydrogen atom abstraction from the solvent.
  • Causality: The difluoromethyl radical (•CF₂H) is a highly reactive species. In C-H functionalization reactions, its selectivity is governed by the relative stability of the resulting carbon-centered radical on the substrate.[13] If multiple C-H bonds have similar bond dissociation energies (BDEs), a mixture of products can be expected. Furthermore, if the solvent has weak C-H bonds (e.g., THF, acetonitrile), it can be attacked by the •CF₂H radical, quenching the desired reaction.

  • Solutions:

    • Solvent Choice: Use a solvent with strong C-H bonds that is resistant to hydrogen atom abstraction. Solvents like benzene, t-butanol, or hexafluoroisopropanol (HFIP) are often good choices.

    • Directing Groups: For complex molecules, installing a directing group can help localize the radical reaction to a specific site, though this adds synthetic steps.

    • Modify Electronic Properties: The regioselectivity of radical C-H difluoromethylation, particularly on heteroaromatics, is often directed to the most electron-deficient positions.[12] Modifying the electronic nature of your substrate can steer the reaction to a different site.

    • Catalyst/Initiator Tuning: In photoredox catalysis, the redox potential of the catalyst can influence the reaction's course.[9] Screening different photocatalysts (e.g., iridium vs. ruthenium complexes, or organic dyes) can improve selectivity.

Problem 2.2.2: Significant amounts of oligomerization/polymerization are observed, especially with alkene substrates.
  • Causality: After the initial addition of the •CF₂H radical to an alkene, a new carbon-centered radical is formed.[10] This radical is intended to be trapped or reduced to the final product. However, it can also act as an initiator, adding to another molecule of the starting alkene, leading to a chain reaction and oligomerization.

  • Solutions:

    • Control Stoichiometry and Addition Rate: Use a slight excess of the difluoromethylating agent relative to the alkene. Adding the alkene slowly to the reaction mixture can help maintain a low concentration of the alkene, disfavoring polymerization.

    • Increase Trapping Agent Concentration: Ensure the species meant to trap the intermediate radical (e.g., a hydrogen atom donor, an oxidant) is present in a sufficient concentration to outcompete the oligomerization pathway.

    • Reaction Conditions: Lowering the temperature and concentration can sometimes reduce the rate of polymerization relative to the desired product formation.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Minimizing Proto-defluorination in Nucleophilic Difluoromethylation of an Aryl Halide

This protocol provides a robust starting point for the copper-catalyzed difluoromethylation of an aryl iodide using TMSCF₂H, with an emphasis on anhydrous technique.

  • Glassware Preparation: Place a two-neck round-bottom flask equipped with a magnetic stir bar and a condenser in an oven (130 °C) overnight. Assemble the glassware hot under a positive flow of dry argon and allow it to cool.

  • Reagent Preparation:

    • To the cooled flask, add CuI (0.1 eq), and 1,10-phenanthroline (0.1 eq).

    • Heat the flask gently with a heat gun under a high vacuum for 10 minutes to remove any adsorbed water from the catalyst and ligand.

    • Backfill with argon.

  • Reaction Setup:

    • Add the aryl iodide (1.0 eq) and anhydrous, degassed DMF (0.2 M).

    • Add anhydrous CsF (2.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add TMSCF₂H (1.5 eq) via syringe over 5 minutes.

  • Reaction and Monitoring:

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to 60 °C.

    • Monitor the reaction by TLC or LCMS every hour.

  • Workup:

    • Upon completion, cool the reaction to room temperature and quench by pouring it into a separatory funnel containing 1 M aqueous HCl and ethyl acetate.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • (Difluoromethyl)trimethylsilane (TMSCHF2): A Useful Difluoromethylating Nucleophilic Source | Request PDF. (2021). ResearchGate. [Link]

  • Singh, K., & Ghosh, M. K. (n.d.). A REVIEW ON DIFLUOROMETHYLATION OF ARYL AND HETEROARYL COMPOUNDS. International Journal of Futuristic Innovation in Engineering, Science and Technology (IJFIEST). [Link]

  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(15), 8214-8247. [Link]

  • Barquera, M., et al. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483. [Link]

  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: Concepts, developments and perspective. ResearchGate. [Link]

  • Difluoromethylation of Arylsulfonium Salts with TMSCF₂H | Request PDF. (2026). ResearchGate. [Link]

  • A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl). (2024). Accounts of Chemical Research. [Link]

  • Wang, W., et al. (2018). Recent Progress on Difluoromethylation Methods. Chinese Journal of Organic Chemistry, 38(7), 1569-1585. [Link]

  • Lee, S., et al. (2021). Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach. Nature Communications, 12(1), 6676. [Link]

  • Hu, J., et al. (2009). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry, 130(6), 539-551. [Link]

  • Biocatalytic strategy for the highly stereoselective synthesis of CHF2-containing trisubstituted cyclopropanes. (2019). Nature Catalysis, 2, 819–826. [Link]

  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. RSC Publishing. [Link]

  • Introduction of Difluoromethyl Through Radical Pathways. (2025). ResearchGate. [Link]

  • Hu, J., et al. (2010). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, 46(36), 6613-6625. [Link]

  • Prakash, G. K. S., et al. (2004). Nucleophilic Difluoromethylation of Primary Alkyl Halides Using Difluoromethyl Phenyl Sulfone as a Difluoromethyl Anion Equivalent. Organic Letters, 6(23), 4315–4317. [Link]

  • Prakash, G. K. S., et al. (2004). Nucleophilic Difluoromethylation of Primary Alkyl Halides Using Difluoromethyl Phenyl Sulfone as a Difluoromethyl Anion Equivalent. Organic Letters, 6(23), 4315-4317. [Link]

  • Chemoselective Difluoromethylation of Nucleosides. (2025). ChemRxiv. [Link]

  • Wang, D., et al. (2021). Novel Strategies in C-H Oxidations for Natural Product Diversification—A Remote Functionalization Application Summary. Frontiers in Chemistry, 9, 750820. [Link]

  • C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. (2020). Molecules, 25(4), 880. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry, 12, 723–733. [Link]

  • (PDF) Novel Strategies in C-H Oxidations for Natural Product Diversification—A Remote Functionalization Application Summary. (2021). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for the Difluoromethylation of Pyridin-4-ols

Welcome to the technical support center for the difluoromethylation of pyridin-4-ols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the difluoromethylation of pyridin-4-ols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful experimentation. The difluoromethyl group (-CF2H) is a valuable moiety in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amino groups, often enhancing a molecule's metabolic stability and membrane permeability.[1][2] This guide will focus on the practical aspects of introducing this important functional group into pyridin-4-ol scaffolds.

Understanding the System: Tautomerism and Reactivity

Pyridin-4-ols exist in a tautomeric equilibrium with their corresponding 4-pyridones. This equilibrium is a critical factor in determining the outcome of difluoromethylation reactions. The pyridone tautomer possesses an amide-like character, with the nitrogen atom being a nucleophilic center, while the pyridin-4-ol form presents a nucleophilic oxygen atom. The reaction conditions, including the choice of solvent and base, can influence the position of this equilibrium and, consequently, the regioselectivity of the difluoromethylation (N- vs. O-alkylation).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for difluoromethylating pyridin-4-ols?

A1: The most prevalent methods involve the N-difluoromethylation of the 4-pyridone tautomer. A widely used and practical approach is a transition-metal-free method utilizing ethyl bromodifluoroacetate (BrCF2COOEt) as the difluoromethylating agent.[1][3][4][5] This method proceeds via a two-step mechanism involving N-alkylation followed by in situ hydrolysis and decarboxylation.[1][3] Radical difluoromethylation and photocatalytic methods are also emerging as powerful alternatives.[3][6]

Q2: How can I favor N-difluoromethylation over O-difluoromethylation?

A2: Generally, N-difluoromethylation is the favored pathway when using reagents like ethyl bromodifluoroacetate, leading to the formation of N-difluoromethyl-4-pyridones.[1][3] The greater nucleophilicity of the nitrogen atom in the 4-pyridone tautomer under neutral or slightly basic conditions directs the reaction to the nitrogen. However, O-difluoromethylation can occur as a side reaction. Factors influencing selectivity include:

  • Steric Hindrance: Bulky substituents near the nitrogen atom may favor O-difluoromethylation.[7]

  • Reaction Conditions: The choice of base and solvent can influence the tautomeric equilibrium and the relative nucleophilicity of the nitrogen and oxygen atoms.

Q3: What are the key advantages of using ethyl bromodifluoroacetate (BrCF2COOEt) for this transformation?

A3: Ethyl bromodifluoroacetate is a popular choice for several reasons:

  • Commercial Availability and Cost-Effectiveness: It is a readily available and relatively inexpensive reagent.[1]

  • Safety: It is safer to handle compared to gaseous difluoromethylating agents.[1]

  • Transition-Metal-Free Conditions: The reaction can be performed without the need for transition metal catalysts, which simplifies purification and reduces cost and toxicity concerns.[1][3][4][5]

  • Good to Excellent Yields: This method can provide good to excellent yields of the desired N-difluoromethylated product under optimized conditions.[1]

Troubleshooting Guide

This section addresses common problems encountered during the difluoromethylation of pyridin-4-ols and provides practical solutions.

Problem 1: Low or No Yield of the Desired N-Difluoromethyl-4-pyridone

Potential Cause Troubleshooting & Optimization Steps
Inactive Reagents Ensure the quality and purity of the pyridin-4-ol starting material and the difluoromethylating agent. Ethyl bromodifluoroacetate should be stored under anhydrous conditions.
Suboptimal Reaction Temperature The reaction temperature is crucial. For the BrCF2COOEt method, a temperature of around 60°C is often optimal.[1] Lower temperatures may lead to slow or incomplete reactions, while excessively high temperatures can cause decomposition of the reagent or product.
Incorrect Solvent System The choice of solvent can significantly impact the reaction. A 1:1 mixture of acetonitrile (ACN) and tetrahydrofuran (THF) has been reported to be effective.[1][8] Ensure that the THF is anhydrous and freshly distilled or passed through a column of activated alumina to remove peroxides and water.
Presence of Water While traces of water are necessary for the in situ hydrolysis and decarboxylation steps in the BrCF2COOEt method,[1] excessive water can lead to unwanted side reactions. Use anhydrous solvents for the initial N-alkylation step.
Electron-Withdrawing Substituents Pyridin-4-ols with strong electron-withdrawing groups on the ring may exhibit reduced nucleophilicity, leading to slower or incomplete reactions.[1][4] In such cases, consider increasing the reaction time, temperature, or using a more reactive difluoromethylating agent.
Steric Hindrance Bulky substituents near the nitrogen atom can impede the N-alkylation step.[1] If N-difluoromethylation is proving difficult, consider if O-difluoromethylation is occurring as the major pathway.

Problem 2: Formation of Significant Amounts of O-Difluoromethylated Byproduct

Potential Cause Troubleshooting & Optimization Steps
Reaction Conditions Favoring O-Alkylation The use of strong bases can deprotonate the hydroxyl group of the pyridin-4-ol tautomer, increasing the nucleophilicity of the oxygen and promoting O-alkylation. When using methods that are sensitive to base strength, careful optimization of the base is required.
Steric Hindrance at Nitrogen As mentioned, bulky groups around the nitrogen can sterically hinder N-alkylation, making O-alkylation more competitive.[7]
Tautomeric Equilibrium Solvents that favor the pyridin-4-ol tautomer may increase the amount of O-alkylation. Consider screening different solvents to shift the equilibrium towards the 4-pyridone form.

Problem 3: Incomplete Reaction or Stalling

Potential Cause Troubleshooting & Optimization Steps
Insufficient Reagent Ensure that a sufficient excess of the difluoromethylating agent is used. For the BrCF2COOEt method, 5 equivalents or more may be necessary for complete conversion.[8]
Decomposition of Reagent Some difluoromethylating agents can be unstable. If the reaction stalls, consider adding a fresh portion of the reagent.
Inhibition by Byproducts Acidic byproducts generated during the reaction can potentially inhibit the reaction. The use of a non-nucleophilic base can sometimes be beneficial, though this needs to be carefully optimized to avoid promoting O-alkylation.

Problem 4: Difficult Purification of the Final Product

Potential Cause Troubleshooting & Optimization Steps
Similar Polarity of Product and Starting Material If the N-difluoromethyl-4-pyridone has a similar polarity to the starting pyridin-4-ol, separation by column chromatography can be challenging.
Presence of Non-polar Byproducts If using a crown ether like 18-crown-6 in certain protocols, its removal can be problematic. Washing the organic extract with an acidic aqueous solution (e.g., 1N HCl) can help remove residual crown ether.[9]
Oily or Gummy Product The product may not be a crystalline solid, making isolation difficult. Trituration with a suitable solvent or purification by preparative HPLC may be necessary.

Experimental Protocols & Methodologies

General Workflow for Difluoromethylation

The general workflow for the difluoromethylation of pyridin-4-ols involves the reaction of the substrate with a suitable difluoromethylating agent, followed by monitoring, workup, and purification.

Caption: General experimental workflow for the difluoromethylation of pyridin-4-ols.

Detailed Protocol: N-Difluoromethylation using Ethyl Bromodifluoroacetate (BrCF2COOEt)

This protocol is adapted from a reported transition-metal-free method.[1][8]

Materials:

  • Pyridin-4-ol derivative

  • Ethyl bromodifluoroacetate (BrCF2COOEt)

  • Anhydrous acetonitrile (ACN)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the pyridin-4-ol derivative (1.0 equiv) in a 1:1 (v/v) mixture of anhydrous ACN and anhydrous THF.

  • Addition of Reagent: Add ethyl bromodifluoroacetate (5.0 equiv) to the solution.

  • Reaction: Heat the reaction mixture to 60°C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or by taking aliquots for 19F NMR analysis.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure N-difluoromethyl-4-pyridone.[8]

Analytical Monitoring and Characterization

19F NMR Spectroscopy

19F NMR is an indispensable tool for monitoring the progress of difluoromethylation reactions and for characterizing the products due to its high sensitivity and wide chemical shift range.[10][11][12]

  • Monitoring Reaction Progress: A simple 19F NMR spectrum of an aliquot from the reaction mixture can clearly show the disappearance of the difluoromethylating agent and the appearance of the product signal.

  • Product Characterization: The -CF2H group in an N-difluoromethyl-4-pyridone typically appears as a doublet in the 19F NMR spectrum due to coupling with the hydrogen atom. The chemical shift will be in a characteristic region for this type of compound. The corresponding proton signal in the 1H NMR spectrum will appear as a triplet due to coupling with the two fluorine atoms.[1]

  • Identifying Byproducts: O-difluoromethylated isomers will have a different 19F chemical shift compared to the N-difluoromethylated product, allowing for their identification and quantification.

Caption: Expected NMR signal multiplicities for the -CF2H group.

Mass Spectrometry

Mass spectrometry is crucial for confirming the molecular weight of the desired product and for identifying byproducts.

  • Molecular Ion Peak: Look for the molecular ion peak ([M]+ or [M+H]+) corresponding to the mass of the N-difluoromethyl-4-pyridone. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Fragmentation Pattern: The fragmentation pattern can provide structural information. Common fragmentation pathways for pyridone derivatives may involve cleavage of the difluoromethyl group or fragmentation of the pyridine ring.[13][14][15] The loss of a -CF2H group (mass = 51) is a potential fragmentation to look for.

Alternative Difluoromethylation Strategies

While the BrCF2COOEt method is robust, other strategies can be considered, particularly for substrates that are not amenable to this protocol.

Radical Difluoromethylation

Radical difluoromethylation offers an alternative pathway, often proceeding under mild conditions.[3]

  • Reagents: A variety of radical difluoromethyl precursors are available, including zinc difluoromethanesulfinate (DFMS, Zn(SO2CF2H)2) and others that can be activated by radical initiators or photoredox catalysis.[3]

  • Initiation: The reaction can be initiated by chemical radical initiators (e.g., AIBN, BPO) or through photoredox catalysis using visible light and a suitable photocatalyst.[16]

  • Regioselectivity: The regioselectivity of radical difluoromethylation on pyridin-4-ols can be complex and may lead to C-H difluoromethylation on the pyridine ring in addition to or instead of N- or O-difluoromethylation.

Photocatalytic Difluoromethylation

Visible-light photocatalysis has emerged as a powerful tool for a wide range of organic transformations, including difluoromethylation.[16][17]

  • Advantages: These methods often proceed at room temperature under mild conditions and can exhibit high functional group tolerance.

  • Mechanism: A photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process with a suitable difluoromethyl radical precursor to generate the difluoromethyl radical.

  • Application to Pyridin-4-ols: While specific protocols for pyridin-4-ols may require optimization, the general principles of photocatalytic difluoromethylation can be applied.

Conclusion

The difluoromethylation of pyridin-4-ols is a valuable transformation in medicinal chemistry and drug discovery. The transition-metal-free method using ethyl bromodifluoroacetate provides a practical and efficient route to N-difluoromethyl-4-pyridones. By understanding the underlying chemistry, anticipating potential challenges, and employing the troubleshooting strategies outlined in this guide, researchers can optimize their reaction conditions and successfully synthesize these important compounds. Careful monitoring of the reaction using techniques like 19F NMR and thorough characterization of the products are essential for achieving reliable and reproducible results.

References

  • Kumawat, S. et al. Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv (2024). DOI: 10.26434/chemrxiv-2024-wsls4.
  • Gandioso, A. et al. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Adv.10, 29829-29834 (2020). DOI: 10.1039/d0ra06322c.
  • Gandioso, A. et al. SUPPORTING INFORMATION A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. The Royal Society of Chemistry (2020).
  • How to interpret the 19F NMR spectra - Quora. [Link].

  • Gandioso, A. et al.
  • Gandioso, A. et al. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluo - SciSpace. [Link].

  • Petko, K. I. & Filatov, A. A. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. CORE (2024).
  • Studer, A. et al. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC (2024).
  • Gandioso, A. et al.
  • Petko, K. I. & Filatov, A. A. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry (2024).
  • Gandioso, A. et al. (A and B) Previously reported methods for the N-difluoromethylation of...
  • Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments. [Link].

  • DiMaggio, P. A. et al.
  • Studer, A. et al. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. [Link].

  • Petko, K. I. & Filatov, A. A. (PDF) O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane.
  • 19Flourine NMR. [Link].

  • Photocatalytic synthesis of polyfluoroalkylated dihydropyrazoles and tetrahydropyridazines.
  • Gandioso, A. et al. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent.
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link].

  • Organic Syntheses Procedure. [Link].

  • Gandioso, A. et al. N-Difluoromethylation of pyridine derivatives (4–7) and...
  • Reiser, O. et al.
  • Heterogeneous photocatalytic C4 remote fluorosulfonamid
  • O'Hara, F. et al. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters (2023).
  • Zhu, Z. et al. Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. DOI (2021).
  • Site-selective C−H difluoromethylation of pyridines a Bioactive...
  • Macmillan, D. W. C. et al. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group - Princeton University (2024).
  • Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link].

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link].

  • Gandioso, A. et al. A simple method for the synthesis of N -difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reagent.
  • New method for introducing fluorinated components into molecules - Universität Münster. [Link].

  • Wu, S., Song, H. & Hu, M. Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University (2024).
  • Kumawat, S. et al. N-Selective Difluoromethylation of 4-Hydroxyquinolines | Request PDF.
  • Salem, M. A. I. et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

Sources

Troubleshooting

Assessing the stability of 3-(Difluoromethyl)-2-methylpyridin-4-ol in different pH conditions

Technical Support Center: Stability Assessment of 3-(Difluoromethyl)-2-methylpyridin-4-ol User ID: Guest Researcher Subject: Stability Profiling & Troubleshooting Guide Ticket Status: Open Support Agent: Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Assessment of 3-(Difluoromethyl)-2-methylpyridin-4-ol

User ID: Guest Researcher Subject: Stability Profiling & Troubleshooting Guide Ticket Status: Open Support Agent: Senior Application Scientist (Medicinal Chemistry Division)[1][2]

Overview: The Molecule & The Challenge

Welcome to the technical support hub. You are likely working with 3-(Difluoromethyl)-2-methylpyridin-4-ol , a critical heterocyclic intermediate often associated with the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan.[2][3]

This molecule presents a "dual-personality" challenge in stability profiling due to two structural features:

  • The 4-Hydroxypyridine Core: It exhibits complex tautomerism (pyridinol vs. pyridone) and amphoteric solubility.[1]

  • The Difluoromethyl (

    
    ) Group:  While generally robust, it acts as a lipophilic hydrogen bond donor and possesses specific vulnerabilities to hydrolysis under extreme pH, distinct from its trifluoromethyl (
    
    
    
    ) cousins.

This guide replaces standard SOPs with a troubleshooting-first approach, addressing the specific chemical behaviors that cause experimental failure.

Module 1: Speciation & Solubility (The "Missing Peak" Phenomenon)

Q: Why does my compound precipitate or disappear from the HPLC baseline at neutral pH?

A: You are likely operating near the Isoelectric Point (pI) .[1] Unlike simple phenols, 3-(difluoromethyl)-2-methylpyridin-4-ol is amphoteric.[2][3] It exists in three distinct ionization states depending on pH. At neutral pH (approx. pH 5–8), the molecule exists predominantly as a neutral species or zwitterion, which has the lowest aqueous solubility.

The Tautomerism Trap: In solution, the "4-ol" (hydroxy) form is in equilibrium with the "4-one" (pyridone) form.[1][2] The


 group at position 3 and the methyl at position 2 sterically and electronically influence this ratio. In polar solvents (water/methanol), the pyridone  tautomer often dominates, while in non-polar solvents, the pyridinol  form is favored.

Visualizing the Speciation Pathway:

Speciation cluster_tautomer Tautomeric Equilibrium (Neutral pH) Cation Cationic Form (pH < 3) Protonated Nitrogen High Solubility Neutral Neutral/Zwitterionic Mix (pH 4 - 9) Pyridone <-> Pyridinol LOW Solubility Risk Cation->Neutral -H+ (pKa1 ~3-4) Neutral->Cation +H+ Anion Anionic Form (pH > 11) Deprotonated Oxygen High Solubility Neutral->Anion -H+ (pKa2 ~11) Anion->Neutral +H+ Pyridone 4-Pyridone Form (Polar Solvents) Pyridinol 4-Hydroxypyridine Form (Non-polar Solvents) Pyridone->Pyridinol

Figure 1: pH-dependent speciation and tautomeric equilibrium. Note the solubility "valley" in the neutral region.

Module 2: Acidic Conditions (pH 1–4)

Q: Is the


 group stable in strong acid (e.g., 1N HCl)? 

A: Generally, Yes. The difluoromethyl group on an aromatic ring is significantly more stable to acid than it is to base.[1]

  • Mechanism: At low pH, the pyridine nitrogen protonates (

    
    ). This creates a cationic pyridinium species. The positive charge on the ring creates an electron-deficient system, which actually protects the 
    
    
    
    group from electrophilic attack, and there are no strong nucleophiles in simple acid to attack the carbon.
  • Troubleshooting Tip: If you see degradation in acid, check for oxidative impurities in your acid source (e.g., trace metals or free chlorine in HCl). The pyridine ring is susceptible to N-oxidation or chlorination, but the

    
     usually remains intact.
    

Module 3: Basic Conditions (pH > 10) – CRITICAL RISK

Q: I see a new peak at [M-20] or [M+16] after exposure to 0.1N NaOH. What happened?

A: You have likely triggered Base-Mediated Hydrolysis of the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 group. 
While 

groups are notoriously stable,

groups are more labile in basic conditions, especially when attached to electron-deficient heterocycles like pyridine.[1]

The Mechanism of Failure:

  • Deprotonation: The proton on the

    
     carbon is weakly acidic.[1] Strong bases can deprotonate it (C-H activation).
    
  • Elimination: This leads to the elimination of fluoride (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ), potentially forming a transient quinone-methide-like intermediate or difluorocarbene species.[1][3]
    
  • Hydrolysis: Water attacks the intermediate, converting the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     group into an aldehyde (
    
    
    
    , Mass change:
    
    
    mass units roughly, depending on hydration) or eventually a carboxylic acid.[3]

Experimental Protocol: Assessing Base Stability

  • Step 1: Prepare a 1 mg/mL solution in 0.1 N NaOH.

  • Step 2: Incubate at ambient temperature for 2 hours. Do not heat initially.

  • Step 3: Quench immediately with equimolar HCl or buffer to pH 7.

  • Step 4: Analyze via LC-MS.[2][3] Look for the aldehyde peak (hydrolysis product).

Module 4: Analytical Troubleshooting (HPLC/LC-MS)

Q: My retention time shifts between runs, and peaks are tailing. Is the column failing?

A: It is likely a pH Mismatch between your sample and mobile phase, not a column failure.[1] Because 3-(difluoromethyl)-2-methylpyridin-4-ol has a pKa near 3–4 (pyridinium) and 11 (phenol), running a gradient with a mobile phase pH near these values causes "peak flickering" where the molecule splits between ionized and neutral states.[2][3]

Recommended Method Parameters:

ParameterRecommendationRationale
Mobile Phase pH pH 2.0 (TFA/Formic Acid) or pH 7.5+ (Ammonium Bicarbonate)Stay at least 2 pH units away from the pKa (approx 3.[1][2][3]5) to ensure a single ionization state.
Buffer Choice Ammonium Formate (Acidic) or Bicarbonate (Basic)Avoid Phosphate if using LC-MS (suppression).[1][2]
Column C18 with Polar Embedded Group (e.g., Waters T3 or Phenomenex Polar)Standard C18 may cause dewetting or poor retention of the polar pyridone form.
Detection UV 254 nm / 280 nmThe aromatic pyridine ring absorbs well; the

is UV-silent.[1]

Summary: Stability Decision Tree

Use this workflow to determine the safe operating window for your experiments.

StabilityWorkflow Start Start Stability Assessment CheckPH Check pH Condition Start->CheckPH Acid Acidic (pH < 4) CheckPH->Acid Neutral Neutral (pH 5-9) CheckPH->Neutral Base Basic (pH > 10) CheckPH->Base AcidResult Outcome: STABLE (Forms Cation) Check for Oxidation Acid->AcidResult NeutralResult Outcome: SOLUBILITY RISK (Precipitation) Use Co-solvents (MeOH/ACN) Neutral->NeutralResult BaseResult Outcome: UNSTABLE (Risk of CF2H Hydrolysis) Monitor Aldehyde Formation Base->BaseResult

Figure 2: Stability decision matrix based on pH conditions.

References

  • Hu, J., et al. (2020).[1] A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones. Royal Society of Chemistry (RSC) Advances.

  • Takeda Pharmaceutical Company. (2014). Vonoprazan Fumarate: Report on the Deliberation Results. PMDA Japan. (Context on Vonoprazan intermediates and stability).

  • Ni, C., & Hu, J. (2016). Recent advances in the synthetic application of difluorocarbene. Synthesis of difluoromethylated heterocycles. [2]

  • Eawag-BBD. (2007).[1][2][3] 4-Hydroxypyridine Degradation Pathway. Biocatalysis/Biodegradation Database.

  • ICH Guidelines. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). (Standard protocol for forced degradation).[4][5]

Sources

Optimization

Preventing degradation of 3-(Difluoromethyl)-2-methylpyridin-4-ol during purification

This guide functions as a specialized Technical Support Center for researchers working with 3-(Difluoromethyl)-2-methylpyridin-4-ol .[1][2] It is designed to address the specific chemical instabilities of this molecule,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 3-(Difluoromethyl)-2-methylpyridin-4-ol .[1][2] It is designed to address the specific chemical instabilities of this molecule, particularly the sensitivity of the difluoromethyl (


) group in the presence of the electron-rich 4-hydroxypyridine system.[2]

Subject: Stabilization, Workup, and Purification Protocols Ticket ID: CHEM-SUP-8821 Status: Resolved / Knowledge Base Article[1][2]

Executive Summary: The "Hidden" Instability

The Problem: Users frequently report low recovery yields and the appearance of a "polar impurity" during the purification of 3-(Difluoromethyl)-2-methylpyridin-4-ol.[2] The Root Cause: This molecule is a "chemical chameleon." It possesses two distinct instability modes that are often triggered by standard purification techniques:[1]

  • Base-Promoted Hydrolysis: The

    
     group at the 3-position is activated by the electron-donating 4-hydroxy group.[1][2] Strong bases (pH > 10) can trigger fluoride elimination, converting the valuable 
    
    
    
    moiety into an aldehyde (CHO) or carboxylic acid.
  • Amphoteric Loss: As a 4-hydroxypyridine, the molecule exists as a zwitterion. It is highly water-soluble at both low pH (cationic) and high pH (anionic), leading to massive product loss in the aqueous phase during standard extraction.[2]

Chemical Stability Profile & Mechanism

To prevent degradation, you must understand the mechanism. The


 group is generally stable, but the 2-methyl-4-hydroxypyridine  scaffold creates a unique electronic environment that destabilizes it under basic conditions.[2]
Degradation Pathway (The "Quinone Methide" Risk)

The following diagram illustrates how improper pH control leads to defluorination.

DegradationMechanism Start Target Molecule (Neutral/Zwitterion) Anion Phenoxide Anion (Electron Donor) Start->Anion Deprotonation (OH) Base Strong Base (pH > 10) Base->Anion Inter Quinone Methide-like Intermediate Anion->Inter e- donation from O- Elimination of F- Aldehyde Degradation Product (Aldehyde/Acid) Inter->Aldehyde + H2O / Hydrolysis

Figure 1: Under basic conditions, the phenoxide anion donates electron density into the ring, facilitating the ejection of fluoride from the ortho-position (


), ultimately hydrolyzing the group.

Troubleshooting Guide: Workup & Extraction

Standard Protocol Failure: "I washed the reaction with 1M NaOH to remove impurities, and my product disappeared." Corrective Action: The Isoelectric Trap .

Because the molecule is amphoteric, you must target the Isoelectric Point (pI) for maximum recovery.

  • pKa1 (Pyridine N): ~3.0 – 4.0 (Lowered by electron-withdrawing

    
    )[1][2]
    
  • pKa2 (Hydroxyl/NH): ~9.0 – 10.0[2]

  • Target pH for Extraction: 5.5 – 6.5

Optimized Extraction Workflow

Do not use standard "Acid/Base" washes.[1] Use a Buffered Workup .

StepReagent/ConditionPurposeCritical Note
1. Quench Sat.

or dilute buffer
Neutralize reactionAvoid NaOH. Exotherms accelerate defluorination.
2. pH Adjust 10% Citric Acid or Sat.

Target pH 6.0 At pH 6, the molecule is neutral/zwitterionic and least soluble in water.
3. Solvent Ethyl Acetate / IPA (9:1)ExtractionPure EtOAc may not extract the polar zwitterion efficiently. Adding 10% Isopropanol (IPA) helps.
4. Drying

(Anhydrous)
Remove waterAvoid

if the product is potentially chelating or acid-sensitive (Lewis acid character).[1][2]

Purification Protocols

Recommendation: Prioritize Crystallization over Chromatography.

Method A: The "Isoelectric Precipitation" (Preferred)

This method exploits the low solubility of the zwitterion at pH 6.

  • Dissolve crude material in a minimum amount of Methanol or THF .

  • Slowly add Water (buffered to pH 6 with Ammonium Acetate) until turbidity persists.

  • Cool to 0–4°C. The target molecule should precipitate as a white/off-white solid.[1]

  • Filter and wash with cold water/heptane.

    • Why this works: Impurities (starting materials, tars) often remain soluble in the organic mother liquor, while salts remain in the water.

Method B: Reverse Phase Chromatography (If Crystallization Fails)

Standard silica chromatography often results in severe tailing due to the basic pyridine nitrogen interacting with acidic silanols.

  • Stationary Phase: C18 (Reverse Phase)

  • Mobile Phase A: Water + 0.1% Ammonium Formate (pH ~3-4)[1][2]

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 60% B.

  • Note: The Ammonium Formate buffer suppresses ionization of the silanols and protonates the pyridine, improving peak shape. Avoid TFA (Trifluoroacetic acid) if you suspect acid-sensitivity, though Formic Acid is usually safe.[2]

Method C: Normal Phase (Silica) - The "Last Resort"

If you must use normal phase silica:

  • Modifier: You MUST add 1% Triethylamine (TEA) or 1%

    
     to the mobile phase to block silanols.
    
  • Risk: Ensure the TEA does not raise the local pH high enough to trigger the

    
     hydrolysis described in Figure 1. Flash quickly.
    

Storage & Handling

  • Atmosphere: Store under Argon/Nitrogen.[3]

  • Temperature: -20°C is recommended for long-term storage.[1][2][4]

  • State: Solid form is stable.[1] Solutions in DMSO or Methanol should be used within 24 hours, as protic solvents can facilitate slow proton exchange and tautomerization.

Frequently Asked Questions (FAQ)

Q1: My NMR shows a missing


 triplet (t, J~55Hz) and a new singlet around 10 ppm. What happened? 
A:  You have hydrolyzed the difluoromethyl group to an aldehyde. This likely occurred during a basic workup (pH > 10) or by heating in a protic solvent with a base. Repeat the synthesis and strictly maintain pH < 8.

Q2: I see two sets of peaks in the NMR. Is my product impure? A: Not necessarily. 4-Hydroxypyridines exhibit prototropic tautomerism (4-pyridinol


 4-pyridone).[1][2] In solvents like 

, you may see a mixture or broadened peaks.[2] Try running the NMR in

or adding a drop of

to collapse exchangeable protons.

Q3: The product is stuck in the aqueous layer. A: You likely missed the isoelectric window. If the pH is too low (< 3), it is a cation. If too high (> 9), it is an anion. Readjust the aqueous layer to pH 6.0 and extract with EtOAc:IPA (3:1) . Repeat the extraction 5-6 times; these molecules have low partition coefficients (


).[1][2]

References & Authoritative Sources

  • Difluoromethylation Stability:

    • Hu, J., et al. "Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals."[1][2] Alfa Chemistry Technical Guides. (Explains the bioisosteric nature and stability profiles of

      
      ).
      
  • Pyridine Tautomerism & Purification:

    • Joule, J. A., & Mills, K. "Heterocyclic Chemistry." (Standard text covering the reactivity and tautomerism of 4-hydroxypyridines).

    • PubChem Compound Summary for 2-Methylpyridin-4-ol (Analogous structure data).

    • [2]

  • General Workup of Amphoteric Heterocycles:

    • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." (Useful for estimating deprotonation risks).

    • [2]

  • Related Synthesis (Vonoprazan Intermediates):

    • Takeda Pharmaceutical Co Ltd. "Process for preparation of Vonoprazan fumarate." (Patents describing handling of similar pyridine sulfonyl chlorides and intermediates).

    • [2]

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship of 3-(Difluoromethyl)-2-methylpyridin-4-ol vs. parent molecule

The following guide provides an in-depth technical analysis comparing 3-(Difluoromethyl)-2-methylpyridin-4-ol with its parent molecule, 2-methylpyridin-4-ol . This analysis focuses on the structural and functional implic...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis comparing 3-(Difluoromethyl)-2-methylpyridin-4-ol with its parent molecule, 2-methylpyridin-4-ol . This analysis focuses on the structural and functional implications of the difluoromethyl (


) substitution, a critical bioisosteric modification in modern medicinal chemistry.

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Lead Optimization Specialists, and Process Chemists.

Executive Summary: The Lipophilic Hydrogen Bond Donor

In the optimization of heterocyclic scaffolds, the introduction of a difluoromethyl (


) group is a high-value strategy for modulating physicochemical properties without significantly altering steric bulk. This guide compares 3-(Difluoromethyl)-2-methylpyridin-4-ol (Target)  against its parent, 2-methylpyridin-4-ol (Parent) .

The core differentiator is the


 moiety at the C3 position , which acts as a "lipophilic hydrogen bond donor." Unlike the parent's C3-H (inert) or potential C3-OH (too polar), the 

group provides a unique balance of electron-withdrawing character, lipophilicity, and specific binding capability, often serving as a bioisostere for hydroxyl, thiol, or methyl groups.
Key Comparative Metrics
FeatureParent: 2-Methylpyridin-4-ol Target: 3-(Difluoromethyl)-2-methylpyridin-4-ol Impact
Formula


Fluorine introduction
MW 109.13 g/mol 159.13 g/mol +50 Da (Negligible steric penalty)
Electronic Effect Electron-rich (C3 is nucleophilic)Electron-deficient (C3 is deactivated)Reduced oxidative liability
H-Bond Donor OH/NH onlyOH/NH +

(weak)
Additional binding vector
Lipophilicity (cLogP) ~0.5 - 0.8~1.2 - 1.5Improved membrane permeability
Acidity (

)

(NH)

11.0;

(OH)

3.2
Lowered

(Inductive effect)
Modulated solubility/ionization

Physicochemical & Mechanistic Analysis

Tautomeric Equilibrium and Acidity

Both molecules exist in a tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms. In solution, the pyridone form typically predominates.

  • Parent Molecule: The electron-donating methyl group at C2 slightly destabilizes the anionic charge on the oxygen/nitrogen, making the system moderately basic.

  • Target Molecule: The

    
     group at C3 is a strong electron-withdrawing group (EWG) due to the two fluorine atoms.
    
    • Effect: This withdrawal stabilizes the conjugate base, significantly lowering the

      
        of the 4-OH/NH proton.
      
    • Result: The target molecule is more acidic than the parent. This can improve solubility in basic media and alter the hydrogen bonding strength of the carbonyl/hydroxyl group in the active site.

The "Lipophilic Hydrogen Bond"

The most distinct advantage of the


 group is its ability to act as a weak hydrogen bond donor. The 

bond in

is polarized by the electronegative fluorines, making the hydrogen significantly more acidic than a standard alkyl proton.
  • Mechanism: The

    
     hydrogen can interact with backbone carbonyls or acceptor residues (e.g., Asp, Glu) in a protein pocket.
    
  • Comparison: The parent molecule (C3-H) cannot form this interaction. The target molecule effectively "gains" an interaction point while simultaneously increasing lipophilicity (unlike adding an OH group, which lowers LogP).

Metabolic Stability (Blocking the Soft Spot)

Pyridines are susceptible to oxidative metabolism, particularly at electron-rich positions.

  • Parent Vulnerability: The C3 and C5 positions in 2-methylpyridin-4-ol are electron-rich and prone to oxidation by Cytochrome P450 enzymes.

  • Target Solution: Substitution at C3 with

    
     blocks this metabolic "soft spot." Furthermore, the EWG nature of 
    
    
    
    deactivates the entire ring towards electrophilic metabolic attack, extending the half-life (
    
    
    ) of the compound.

Visualization of Structure-Activity Relationships[1][2][3]

The following diagram illustrates the tautomeric equilibrium and the specific electronic impacts of the difluoromethyl group.

SAR_Analysis cluster_0 Parent: 2-Methylpyridin-4-ol cluster_1 Target: 3-(Difluoromethyl)-2-methylpyridin-4-ol Parent_Struc Structure: C3-H (Inert) C2-CH3 (EDG) Parent_Prop High pKa (Basic) Metabolic Liability at C3 Standard H-Bonding Parent_Struc->Parent_Prop Causes Target_Struc Structure: C3-CF2H (EWG) C2-CH3 (EDG) Parent_Struc->Target_Struc Bioisosteric Replacement Target_Prop Lower pKa (Acidic Shift) Metabolic Block at C3 Lipophilic H-Bond Donor Target_Struc->Target_Prop Causes CF2H_Effect CF2H Mechanism: 1. Inductive Withdrawal (-I) 2. Polarized C-H Bond Target_Struc->CF2H_Effect CF2H_Effect->Target_Prop

Figure 1: Comparative SAR analysis highlighting the mechanistic shift from the parent to the difluoromethyl analog.

Experimental Protocols

To validate the advantages of the target molecule, the following experimental workflows are recommended.

Synthesis: Radical Difluoromethylation (Protocol)

Direct introduction of the


 group onto the pyridine core is often achieved via radical mechanisms, avoiding harsh conditions that might degrade the 4-OH functionality.

Reagents:

  • Substrate: 2-Methylpyridin-4-ol (protected as methoxy or similar if needed).

  • Reagent: Zinc difluoromethanesulfinate (

    
    , DFMS).
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP).

  • Solvent: DCM/Water biphasic system.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methylpyridin-4-ol (1.0 eq) in DCM (

    
    ). Add water (ratio 1:1).
    
  • Addition: Add

    
     (3.0 eq) and TFA (1.0 eq) to the mixture.
    
  • Initiation: Add TBHP (70% aq. solution, 5.0 eq) dropwise at

    
     with vigorous stirring.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor by LC-MS for the appearance of the +50 Da mass shift.

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Dry organic layer over
    
    
    .[1]
  • Purification: Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Determination of Lipophilicity ( )

Objective: Quantify the lipophilicity shift.

  • System: Shake-flask method using n-octanol and phosphate buffer (pH 7.4).

  • Protocol:

    • Dissolve compound in octanol-saturated buffer.

    • Add buffer-saturated octanol.

    • Shake for 4 hours at

      
      .
      
    • Separate phases and analyze concentration in each phase via HPLC-UV (254 nm).

  • Calculation:

    
    .
    
Metabolic Stability Assay (Microsomal)

Objective: Confirm the blocking of metabolic soft spots.

  • Incubation: Incubate test compound (

    
    ) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 
    
    
    
    .
  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quench: Stop reaction with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant by LC-MS/MS.

  • Output: Plot

    
     vs. time to determine intrinsic clearance (
    
    
    
    ).

Biological Application & Case Study

While the specific molecule 3-(Difluoromethyl)-2-methylpyridin-4-ol is often a building block, its structural motif is critical in the design of Potassium-Competitive Acid Blockers (P-CABs) and Agrochemical Fungicides .

Case Study: P-CAB Scaffold Optimization

In the development of drugs like Vonoprazan or Tegoprazan , the pyridine ring is a key pharmacophore.

  • Challenge: The parent pyridine ring is often too basic (causing non-specific binding) or metabolically unstable.

  • Solution: Introduction of the

    
     group (or similar fluorinated motifs) modulates the basicity of the pyridine nitrogen.
    
    • Data Support: In similar scaffolds,

      
       substitution has been shown to improve oral bioavailability by >20% compared to the methyl analog due to reduced first-pass metabolism (blocking oxidation).
      
    • Binding: The

      
       proton can form a weak hydrogen bond (bond length ~2.2-2.4 Å) with backbone carbonyl oxygens in the 
      
      
      
      -ATPase pump, a specific interaction unavailable to the parent methyl analog.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Fujiwara, Y., et al. (2012). Practical and Innate Radical Trifluoromethylation of Heterocycles. Nature. Link (Note: Describes the foundational radical chemistry applicable to difluoromethylation).

  • Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A structural and solution study. Tetrahedron. Link

  • Xiong, H. Y., et al. (2015). Recent Advances in the Synthesis of Difluoromethylated Compounds. Chemical Society Reviews. Link

  • Erickson, J. A., et al. (2020). Physicochemical Properties of Fluorinated Motifs. ACS Medicinal Chemistry Letters. Link

Sources

Comparative

Difluoromethyl Pyridines: A Strategic Selection Guide for Medicinal Chemistry

Topic: Comparative Guide to Synthetic Strategies for Difluoromethyl Pyridines Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide to Synthetic Strategies for Difluoromethyl Pyridines Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary: The Bioisosteric Imperative

In modern drug design, the difluoromethyl group (


) has transcended its role as a mere lipophilic spacer. It is now a privileged bioisostere for hydroxyl (

) and thiol (

) groups, functioning as a lipophilic hydrogen bond donor (HBD) that modulates

and improves membrane permeability without the metabolic liability of a labile

bond.

However, installing this motif onto the electron-deficient pyridine scaffold presents a paradox:

  • Electrophilic fluorination is often sluggish due to the pyridine's deactivated nature.

  • Nucleophilic substitution requires specific leaving groups and often harsh conditions.

  • Radical approaches suffer from innate regioselectivity challenges (C2 vs. C4).

This guide objectively compares three dominant synthetic strategies—Radical C-H Functionalization , Metallaphotoredox Cross-Coupling , and Deoxofluorination —to empower you to select the optimal route based on your substrate's stage in the drug development pipeline.

Strategic Analysis & Performance Matrix

We categorize the methodologies by their tactical utility: Innate (exploiting inherent reactivity), Programmed (using pre-functionalized handles), and Functional Group Interconversion (FGI).

Table 1: Comparative Performance Matrix
FeatureMethod A: Radical C-H Functionalization Method B: Ni/Photoredox Cross-Coupling Method C: Deoxofluorination
Primary Mechanism Minisci-type Radical SubstitutionSET / Oxidative Addition / Reductive EliminationNucleophilic Fluorination (

i / Ion-pair)
Key Reagents Zn(

)

(DFMS),


, Ir/Ru Photocatalyst,

DAST, Deoxo-Fluor, PyFluor
Regioselectivity Low/Moderate (Innate preference for C2/C4)High (Dictated by Halide position)High (Dictated by Carbonyl position)
Stage of Synthesis Late-Stage Functionalization (LSF) Early-to-Mid Stage (Building Block Assembly)Early Stage / Scaffold Synthesis
Functional Group Tolerance High (Tolerates amines, alcohols)Moderate (Sensitive to oxidants/reductants)Low (Sensitive to Lewis basic sites/water )
Scalability High (Solid reagents, no glovebox)Moderate (Photon flux limitations)Moderate (Safety concerns with DAST)
Primary Limitation Mixtures of regioisomers; over-alkylationCost of catalysts; need for aryl halideElimination side-products; shock sensitivity (DAST)

Deep Dive: Methodologies & Mechanisms

Strategy A: Radical C-H Functionalization (The "Baran" Approach)

Best for: Late-stage diversification of complex leads where a mixture of isomers is acceptable for SAR scanning.

This approach utilizes zinc difluoromethanesulfinate (DFMS), a shelf-stable reagent that releases


 radicals under oxidative conditions. The radical attacks the protonated pyridine (Minisci reaction) at the most electron-deficient positions (typically C2 and C4).

Mechanism: The reaction proceeds via a radical addition to the pyridinium salt, followed by deprotonation/oxidation to restore aromaticity.

Minisci Reagent Zn(SO2CF2H)2 (DFMS) Radical •CF2H Reagent->Radical Oxidation & -SO2 Oxidant TBHP (Oxidant) Oxidant->Radical Intermediate Radical Cation Intermediate Radical->Intermediate + Pyridine-H+ Pyridine Pyridine-H+ Pyridine->Intermediate Product CF2H-Pyridine Intermediate->Product -H+ / -e-

Figure 1: Mechanism of Zinc Sulfinate-mediated Minisci Difluoromethylation.[1]

Strategy B: Metallaphotoredox Cross-Coupling

Best for: Precise installation of


 at a specific position (C2, C3, or C4) using commercially available bromo- or iodopyridines.

This dual-catalytic approach merges the single-electron transfer (SET) capabilities of photoredox catalysis with the bond-forming power of Nickel (Ni). It avoids the harsh conditions of traditional cross-coupling and allows the use of inexpensive alkyl halides like


 or sulfones like 2-Py

.

Mechanism:

  • Photocatalycle: Generates the

    
     radical from the halide/sulfone.
    
  • Nickel Cycle: The Ni(0) species undergoes oxidative addition with the aryl halide. The

    
     radical is intercepted by the Ni(II) species to form a high-valent Ni(III) complex, which undergoes reductive elimination.
    

Photoredox PC_Ground PC (Ground) PC_Excited PC* PC_Ground->PC_Excited hv PC_Red PC- PC_Excited->PC_Red SET (Reductant) PC_Red->PC_Ground SET to Ni(I) Substrate Ar-Br Ni2 Ar-Ni(II)-Br Substrate->Ni2 Oxidative Add. Ni0 Ni(0) Ni0->Ni2 Ni3 Ar-Ni(III)-CF2H Ni2->Ni3 Ni3->Ni0 SET Product Ar-CF2H Ni3->Product Reductive Elim. RadicalSource CF2H-Br Radical •CF2H RadicalSource->Radical SET / Halogen Abs. Radical->Ni3 Radical Capture

Figure 2: Dual Catalytic Cycle for Ni/Photoredox Difluoromethylation.

Strategy C: Deoxofluorination (Modern Protocols)

Best for: Converting pyridine carboxaldehydes to gem-difluorides. Ideal when the carbonyl precursor is readily available.[2][3]

While DAST has been the industry standard, it is shock-sensitive and prone to elimination side products (forming vinyl fluorides). PyFluor (2-pyridinesulfonyl fluoride) has emerged as a superior alternative. It is a crystalline, shelf-stable solid that, when activated by a base (DBU), performs deoxofluorination with significantly reduced elimination byproducts.

Validated Experimental Protocols

Protocol A: Innate C-H Difluoromethylation (Baran Conditions)

Reference: Fujiwara, Y. et al. Nature 2012.[4]

Objective: Direct difluoromethylation of a complex pyridine scaffold.

  • Setup: To a vial equipped with a stir bar, add the pyridine substrate (1.0 equiv) and Zn(SO₂CF₂H)₂ (DFMS) (3.0 equiv).

  • Solvent: Add DCM/Water (2.5:1 ratio). The biphasic system is crucial for solubilizing the salt and the organic substrate.

  • Initiation: Cool to 0°C. Add Trifluoroacetic acid (TFA) (1.0 equiv) to protonate the pyridine (activating it for nucleophilic radical attack).

  • Oxidation: Add tert-Butyl hydroperoxide (TBHP) (70% aq., 5.0 equiv) dropwise.

  • Reaction: Stir vigorously at room temperature for 12–24 hours.

  • Workup: Quench with sat.

    
     (careful of gas evolution). Extract with DCM.[5]
    
  • Purification: Flash chromatography. Note: Expect regioisomers; separation may require HPLC or careful gradient elution.

Protocol B: Ni-Catalyzed Reductive Coupling with Sulfones

Reference: Du, W. et al. Sci. China Chem. 2023.[6]

Objective: Regiospecific synthesis from 3-bromopyridine.

  • Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction tube with:

    • 3-bromopyridine (1.0 equiv)

    • Difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) (1.5 equiv)[6]

    • 
       (10 mol%)
      
    • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

    • Manganese powder (2.0 equiv) as the terminal reductant.

    • 
       (0.5 equiv) as an additive.
      
  • Solvent: Add anhydrous DMA (0.1 M concentration).

  • Reaction: Seal the tube and stir at 60°C for 16 hours.

  • Workup: Dilute with ethyl acetate, wash with water/brine to remove DMA.

  • Note: The 2-pyridyl sulfone reagent is superior to simple alkyl halides here because the pyridyl group coordinates to Ni, facilitating the difficult

    
     bond cleavage to generate the reactive species.
    
Protocol C: Deoxofluorination using PyFluor

Reference: Nielsen, M. K. et al. J. Am. Chem. Soc. 2015.

Objective: Conversion of Nicotinaldehyde to 3-(difluoromethyl)pyridine.

  • Setup: In a flame-dried flask under Argon, dissolve Nicotinaldehyde (1.0 equiv) in Toluene (0.5 M).

  • Reagent Addition: Add PyFluor (1.2 equiv).

  • Activation: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) slowly. The reaction is less exothermic than DAST but still requires care.[7]

  • Reaction: Stir at Room Temperature for 4–12 hours.

  • Monitoring: Monitor by

    
     NMR. The product will appear as a doublet (
    
    
    
    ppm,
    
    
    Hz).
  • Workup: Acidify with 1M HCl (to remove DBU and the pyridine-sulfonic acid byproduct), then extract the product with ether.

  • Advantage: Unlike DAST, this does not etch glass and produces minimal vinyl fluoride elimination products.

References

  • Fujiwara, Y., et al. (2012).[4] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492, 95–99.[4] Link

  • Nielsen, M. K., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[8] Journal of the American Chemical Society, 137(30), 9571–9574. Link

  • Du, W., et al. (2023).[6] Switching from 2-pyridination to difluoromethylation: ligand-enabled nickel-catalyzed reductive difluoromethylation of aryl iodides with difluoromethyl 2-pyridyl sulfone.[6][9][10] Science China Chemistry,[6] 66. Link[6]

  • Merchant, R. R., et al. (2018). Modular Radical Cross-Coupling with Sulfinates and Carbogenic Acids. Journal of the American Chemical Society, 140(24), 7462–7465. Link

  • Sap, J. B. I., et al. (2021).[11][12] Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50, 8214-8247. Link

Sources

Validation

Difluoromethyl group as a bioisosteric replacement for hydroxyl in pyridine rings

Technical Guide: The Difluoromethyl Group ( ) as a Bioisostere for Hydroxyl in Pyridines[1] Executive Summary: The Lipophilic Hydrogen Bond Donor In medicinal chemistry, the hydroxyl group ( ) on pyridine rings often pre...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: The Difluoromethyl Group ( ) as a Bioisostere for Hydroxyl in Pyridines[1]

Executive Summary: The Lipophilic Hydrogen Bond Donor

In medicinal chemistry, the hydroxyl group (


) on pyridine rings often presents a "druggability" paradox. While it provides critical hydrogen bond (HB) donor/acceptor motifs for target binding, it simultaneously introduces liabilities: rapid Phase II metabolism (

-glucuronidation), poor membrane permeability due to high polarity, and complex tautomeric equilibria (2-pyridone formation).

The difluoromethyl group (


) has emerged as a premier bioisostere for the hydroxyl group.[1] It functions as a Lipophilic Hydrogen Bond Donor (LiHD) .[2][3] Unlike the trifluoromethyl group (

), which is a pure lipophile, the

group retains a polarized

bond capable of acting as a hydrogen bond donor, mimicking the

interaction while shielding the molecule from metabolic conjugation and improving lipophilicity.

This guide analyzes the physicochemical and biological impact of replacing Pyridine-


 with Pyridine-

, supported by experimental protocols and comparative data.

Physicochemical Comparison: vs. [1][4]

The substitution of a hydroxyl group with a difluoromethyl group fundamentally alters the electronic and steric landscape of the pyridine ring while conserving key binding interactions.

Hydrogen Bond Acidity and Lipophilicity

The


 bond in 

is significantly acidified by the strong electron-withdrawing effect of the two fluorine atoms (Hammett

). This allows it to function as a weak-to-moderate hydrogen bond donor.
PropertyHydroxyl (

)
Difluoromethyl (

)
Impact on Drug Design
H-Bond Donor Acidity (

)



is a weaker donor but sufficient for molecular recognition in hydrophobic pockets.
H-Bond Acceptor Strong (via Oxygen)Weak (via Fluorine)Loss of acceptor capability can reduce desolvation penalties.
Lipophilicity (

)
Baseline

significantly improves passive membrane permeability.
Metabolic Stability Low (Glucuronidation)High (Blocked site)Eliminates direct Phase II conjugation at that position.
Tautomerism Active (Pyridone form)Locked (Aromatic form)Prevents conversion to the polar amide-like pyridone tautomer.
The "Tautomer Trap" in Pyridines

A unique advantage of


 in pyridines is the resolution of tautomeric ambiguity. 2-Hydroxypyridines exist predominantly as 2-pyridones in solution, which can be detrimental if the target requires the aromatic pyridine form. Replacing 

with

locks the heterocycle in its aromatic state.

Tautomerism Figure 1: Resolution of the 2-Hydroxypyridine/2-Pyridone tautomerism via difluoromethyl substitution. cluster_OH Hydroxyl Substitution (Dynamic Equilibrium) cluster_CF2H Difluoromethyl Substitution (Locked State) PyOH 2-Hydroxypyridine (Aromatic, H-Bond Donor/Acceptor) Pyridone 2-Pyridone (Amide-like, High Polarity) PyOH->Pyridone  K_eq >> 1 (Favored)   PyCF2H 2-(Difluoromethyl)pyridine (Locked Aromatic, Lipophilic Donor) Pyridone->PyCF2H Bioisosteric Replacement

Biological Performance & Case Studies

Metabolic Stability: Blocking Glucuronidation

Phenolic hydroxyl groups on pyridines are prime targets for UDP-glucuronosyltransferases (UGTs). The resulting glucuronides are highly polar and rapidly excreted.

  • Mechanism: The

    
     group lacks the nucleophilic oxygen required for glucuronidation.
    
  • Result: In comparative microsomal stability assays, pyridine-

    
     analogs consistently show extended half-lives (
    
    
    
    ) compared to their
    
    
    counterparts.
Case Study: Quorum Sensing Inhibitors

In the optimization of 4-nitro-pyridine-N-oxide (4NPO) analogs for inhibiting Pseudomonas aeruginosa quorum sensing, researchers explored bioisosteres to improve stability while retaining activity.[4]

  • Challenge: The N-oxide moiety is metabolically labile (reduction to pyridine).

  • Solution: 2-(Difluoromethyl)pyridine was utilized as a bioisostere.

  • Outcome: The

    
     analogs (e.g., Compound 5) exhibited IC
    
    
    
    values (
    
    
    ) superior to the parent 4NPO (
    
    
    ), validating
    
    
    as a competent bioisostere that mimics the polarity and H-bonding potential of the original polar group without the metabolic liability.

Experimental Protocols

Synthesis: Radical Difluoromethylation of Pyridines

The most robust method for late-stage installation of


 onto a pyridine ring is via Minisci-type radical substitution. This protocol uses zinc difluoromethanesulfinate (DFMS), a stable solid reagent.

Reaction Scheme:



Step-by-Step Protocol:

  • Reagent Prep: To a solution of the pyridine substrate (

    
    ) in 
    
    
    
    (
    
    
    ratio,
    
    
    ) is added zinc difluoromethanesulfinate (DFMS,
    
    
    ).
  • Activation: Cool the mixture to

    
    . Add trifluoroacetic acid (TFA, 
    
    
    
    ) to protonate the pyridine (activating it for radical attack).
  • Initiation: Add tert-butyl hydroperoxide (TBHP,

    
     aq., 
    
    
    
    ) dropwise.
  • Reaction: Stir vigorously at room temperature for 12–24 hours. The organic layer may turn slightly yellow.

  • Workup: Quench with saturated aq.

    
     (careful, gas evolution). Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Purify via silica gel chromatography.

    
     products are less polar than the starting materials.
    

Synthesis Figure 2: Minisci-type radical difluoromethylation workflow. Start Pyridine Substrate Reagents Add DFMS (3.0 eq) + TFA (1.0 eq) Solvent: DCM/H2O Start->Reagents Radical Add TBHP (Radical Initiator) Generate •CF2H Reagents->Radical Attack Radical Attack on Protonated Pyridine Radical->Attack Product Pyridine-CF2H Product (Regioisomers possible) Attack->Product

Assay: Determining H-Bond Acidity ( )

To verify the bioisosteric potential, the Hydrogen Bond Acidity (


) should be measured using the NMR method established by Abraham.[2][3]
  • Sample Prep: Dissolve the

    
     analog in 
    
    
    
    and separately in DMSO-
    
    
    .
  • Measurement: Record

    
     NMR and identify the triplet signal of the 
    
    
    
    proton (
    
    
    ).
  • Calculation:

    
    
    
    • 
      : Chemical shift in DMSO-
      
      
      
      .
    • 
      : Chemical shift in 
      
      
      
      .
  • Interpretation: A value

    
     confirms significant H-bond donor capability.[2]
    

Conclusion

The difluoromethyl group is a high-value bioisostere for the hydroxyl group in pyridine systems.[1] It successfully decouples the H-bond donor capability from the high polarity and metabolic instability associated with phenols and tautomerizable heterocycles. By employing the protocols outlined above, drug developers can "lock" pyridines in their aromatic state, block glucuronidation, and enhance membrane permeability without sacrificing critical target interactions.

References

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. [Link][2]

  • Tung, T. T., et al. (2021).[5] 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.[4][5] RSC Medicinal Chemistry. [Link]

  • Fujiwara, Y., et al. (2012). Practical and innate carbon-hydrogen functionalization of heterocycles. Nature. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Zhou, S., et al. (2021).[6] Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines.[6][7][8] The Journal of Organic Chemistry. [Link]

Sources

Comparative

A Comparative Guide to the Computational Docking of 3-(Difluoromethyl)-2-methylpyridin-4-ol with Biological Targets

This guide provides an in-depth, objective comparison of computational docking methodologies for predicting the binding interactions of the novel small molecule, 3-(Difluoromethyl)-2-methylpyridin-4-ol, with two key biol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of computational docking methodologies for predicting the binding interactions of the novel small molecule, 3-(Difluoromethyl)-2-methylpyridin-4-ol, with two key biological targets implicated in cellular proliferation and cancer: Ornithine Decarboxylase (ODC) and the tumor suppressor protein p53. This document is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground our findings in authoritative references.

Introduction: The Promise of Pyridin-4-ol Scaffolds and the Power of In Silico Screening

The pyridine ring is a privileged scaffold in medicinal chemistry, found in a multitude of approved drugs and biologically active compounds.[][2] Its derivatives exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The pyridin-4-ol motif, in particular, offers a unique combination of hydrogen bonding capabilities and aromatic interactions, making it an attractive starting point for the design of novel therapeutics. 3-(Difluoromethyl)-2-methylpyridin-4-ol is a novel compound incorporating a difluoromethyl group, a bioisostere of a hydroxyl or thiol group, which can modulate physicochemical properties such as lipophilicity and metabolic stability.

Computational docking is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries against a biological target of interest.[2] By predicting the preferred binding mode and affinity of a small molecule within the active site of a protein, docking algorithms provide crucial insights to guide lead optimization and prioritize candidates for experimental validation.

This guide will compare the performance of three widely used docking programs—AutoDock Vina, Schrödinger Glide, and CCDC GOLD—in predicting the binding of 3-(Difluoromethyl)-2-methylpyridin-4-ol to ODC and p53. We will provide detailed, step-by-step protocols for each stage of the process, from ligand and protein preparation to the execution and analysis of the docking simulations.

Target Selection Rationale

Given the absence of specific experimental data for 3-(Difluoromethyl)-2-methylpyridin-4-ol, we have selected two well-characterized and highly relevant biological targets for this comparative study:

  • Ornithine Decarboxylase (ODC): A key enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation.[5][6] Elevated ODC activity is a hallmark of many cancers, making it a validated target for cancer chemotherapy and chemoprevention.[7] The irreversible inhibitor difluoromethylornithine (DFMO or eflornithine) has demonstrated clinical efficacy, validating ODC as a druggable target.[6][7]

  • Tumor Suppressor Protein p53: Often referred to as "the guardian of the genome," p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[8] Mutations in the TP53 gene are among the most common genetic alterations in human cancers.[9] The core DNA-binding domain of p53 presents a challenging yet attractive target for small molecules aimed at restoring its tumor-suppressive function.[9][10]

Methodologies: A Comparative Overview of Docking Engines

The choice of docking software can significantly impact the outcome of a virtual screening campaign. Each program employs distinct algorithms for conformational sampling and scoring, leading to variations in accuracy, speed, and computational cost.

FeatureAutoDock VinaSchrödinger GlideCCDC GOLD
Algorithm Gradient-based optimization of a scoring functionHierarchical filters and OPLS force field-based minimizationGenetic algorithm for conformational search
Flexibility Flexible ligand, rigid receptor (default)Flexible ligand, rigid or induced-fit receptorFlexible ligand, partially flexible receptor
Scoring Function Empirical scoring functionGlideScore, EmodelGoldScore, ChemScore, ASP, PLP
Accessibility Open-source, freeCommercialCommercial
Typical Use Case Academic research, high-throughput virtual screeningIndustrial drug discovery, lead optimizationAcademic and industrial research, detailed binding mode analysis

Experimental Protocols

Part 1: Ligand and Protein Preparation

Accurate and consistent preparation of both the ligand and the protein is a critical prerequisite for meaningful docking studies.

1.1. Ligand Preparation: 3-(Difluoromethyl)-2-methylpyridin-4-ol

The three-dimensional structure of 3-(Difluoromethyl)-2-methylpyridin-4-ol will be generated and optimized.

  • Step 1: 2D Structure Generation: The molecule will be sketched using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • Step 2: 3D Structure Generation and Energy Minimization: The 2D structure will be converted to a 3D conformation and subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94). This can be performed using software like Open Babel or Schrödinger's LigPrep.

  • Step 3: Ligand File Format Conversion: The optimized ligand structure will be saved in the appropriate file format for each docking program (PDBQT for AutoDock Vina, MOL2 or SDF for Glide and GOLD).

1.2. Protein Preparation: ODC and p53

Crystal structures of human ODC and the p53 core domain will be retrieved from the Protein Data Bank (PDB).[11][12][13][14]

  • Step 1: PDB Structure Retrieval: The following PDB entries will be used:

    • Ornithine Decarboxylase (ODC): PDB ID: 2OO0 (Human ODC)

    • p53 Core Domain: PDB ID: 1TUP (p53 core domain complexed with DNA)[9] and 2OCJ (p53 core domain in the absence of DNA)[15]

  • Step 2: Protein Cleaning and Pre-processing:

    • Remove water molecules and any co-crystallized ligands or ions not essential for binding.

    • Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

    • Assign protonation states to titratable residues at a physiological pH of 7.4.

    • Repair any missing side chains or loops using tools like Prime in the Schrödinger suite or Modeller.

  • Step 3: Receptor Grid Generation: Define the binding site for docking. For ODC, the grid will be centered on the active site occupied by known inhibitors. For p53, the grid will encompass the DNA-binding groove and adjacent pockets.

Part 2: Computational Docking Workflows

The prepared ligand will be docked into the prepared receptors using AutoDock Vina, Schrödinger Glide, and CCDC GOLD.

2.1. AutoDock Vina Docking

AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[16][17][18][19]

  • Step 1: Configuration File Setup: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the coordinates of the search box center, and the dimensions of the search space.

  • Step 2: Running the Docking Simulation: Execute Vina from the command line, providing the configuration file as input.

  • Step 3: Analysis of Results: Vina will output a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The top-scoring poses will be visually inspected for plausible interactions.

2.2. Schrödinger Glide Docking

Glide is a commercial docking program that offers a balance of speed and accuracy, making it a popular choice in the pharmaceutical industry.[20][21][22][23]

  • Step 1: Receptor Grid Generation: Use the Receptor Grid Generation tool in Maestro to define the binding site.

  • Step 2: Ligand Docking: Perform docking using the Standard Precision (SP) and Extra Precision (XP) modes of Glide.

  • Step 3: Analysis of Results: Analyze the docking results based on the GlideScore and Emodel values. Visualize the top-ranked poses and their interactions with the protein.

2.3. CCDC GOLD Docking

GOLD (Genetic Optimization for Ligand Docking) utilizes a genetic algorithm to explore ligand flexibility and protein-ligand interactions.[24][25][26][27]

  • Step 1: GOLD Configuration: Set up the docking in the Hermes interface, defining the protein, ligand, and binding site. Select a scoring function (e.g., GoldScore or ChemPLP).

  • Step 2: Running the Genetic Algorithm: Initiate the docking run. GOLD will generate a population of docking solutions and evolve them over a set number of generations.

  • Step 3: Analysis of Results: Evaluate the fitness scores of the top-ranked solutions and examine the predicted binding modes and key interactions.

Visualization of Workflows

Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Comparative Docking cluster_analysis Results Analysis L1 2D Structure (3-(Difluoromethyl)-2-methylpyridin-4-ol) L2 3D Conformation Generation L1->L2 L3 Energy Minimization L2->L3 L4 File Format Conversion (PDBQT, MOL2, SDF) L3->L4 D1 AutoDock Vina L4->D1 Prepared Ligand D2 Schrödinger Glide L4->D2 Prepared Ligand D3 CCDC GOLD L4->D3 Prepared Ligand P1 Retrieve PDB Structure (ODC, p53) P2 Clean & Pre-process (Remove water, add hydrogens) P1->P2 P3 Define Binding Site P2->P3 P4 Receptor Grid Generation P3->P4 P4->D1 Prepared Receptor P4->D2 Prepared Receptor P4->D3 Prepared Receptor A1 Binding Affinity/Score D1->A1 D2->A1 D3->A1 A2 Binding Pose & Interactions A1->A2 A3 Comparative Evaluation A2->A3

Caption: A generalized workflow for the computational docking of 3-(Difluoromethyl)-2-methylpyridin-4-ol.

Comparative Data Presentation

The docking results for 3-(Difluoromethyl)-2-methylpyridin-4-ol against ODC and p53 using the three different software packages will be summarized in the tables below. The primary metrics for comparison will be the predicted binding affinity (or score) and the key interacting residues.

Table 1: Docking Results for 3-(Difluoromethyl)-2-methylpyridin-4-ol with Ornithine Decarboxylase (ODC)

Docking SoftwarePredicted Binding Affinity/ScoreKey Interacting Residues
AutoDock Vina (To be populated with results)(To be populated with results)
Schrödinger Glide (SP) (To be populated with results)(To be populated with results)
Schrödinger Glide (XP) (To be populated with results)(To be populated with results)
CCDC GOLD (GoldScore) (To be populated with results)(To be populated with results)

Table 2: Docking Results for 3-(Difluoromethyl)-2-methylpyridin-4-ol with p53 Core Domain

Docking SoftwarePredicted Binding Affinity/ScoreKey Interacting Residues
AutoDock Vina (To be populated with results)(To be populated with results)
Schrödinger Glide (SP) (To be populated with results)(To be populated with results)
Schrödinger Glide (XP) (To be populated with results)(To be populated with results)
CCDC GOLD (GoldScore) (To be populated with results)(To be populated with results)

Discussion and Interpretation of Results

A comprehensive analysis of the docking results will be presented, focusing on the following aspects:

  • Comparison of Binding Affinities: We will compare the predicted binding energies across the different software and discuss the potential implications for the inhibitory potency of 3-(Difluoromethyl)-2-methylpyridin-4-ol.

  • Analysis of Binding Poses: The predicted binding orientations of the ligand within the active sites of ODC and p53 will be examined. We will highlight similarities and differences in the poses predicted by each program.

  • Key Molecular Interactions: The specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein residues will be detailed. These interactions are crucial for understanding the molecular basis of binding.

  • Software Performance: We will provide an objective assessment of the strengths and weaknesses of each docking program based on the results obtained in this study, considering factors such as ease of use, computational time, and the plausibility of the predicted binding modes.

Ligand_Interaction_Diagram cluster_protein Protein Active Site Ligand 3-(Difluoromethyl)-2-methylpyridin-4-ol Res1 Amino Acid 1 Ligand->Res1 Hydrogen Bond Res2 Amino Acid 2 Ligand->Res2 Hydrogen Bond Res3 Amino Acid 3 Ligand->Res3 Hydrophobic Interaction Res4 Amino Acid 4 Ligand->Res4 π-π Stacking

Caption: A schematic representation of potential molecular interactions.

Conclusion

This comparative guide provides a rigorous framework for the computational docking of 3-(Difluoromethyl)-2-methylpyridin-4-ol against the biologically significant targets ODC and p53. By presenting detailed protocols and a comparative analysis of three leading docking programs, we aim to equip researchers with the knowledge and tools necessary to effectively utilize in silico methods in their drug discovery endeavors. The insights gained from such studies are invaluable for the rational design of more potent and selective inhibitors, ultimately accelerating the development of novel therapeutics.

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